Chloroacetic anhydride
Description
Contextual Significance of Acyl Anhydrides in Advanced Chemical Synthesis
Acyl anhydrides are a class of organic compounds characterized by two acyl groups linked by an oxygen atom. allen.inlongdom.org They serve as crucial intermediates and reagents in a multitude of organic transformations. numberanalytics.com Their reactivity is generally intermediate between the highly reactive acyl chlorides and the less reactive carboxylic acids and esters, which allows for more controlled reactions. fiveable.me
The primary role of acyl anhydrides in synthesis is as acylating agents, where they introduce an acyl group (R-C=O) to a nucleophile. longdom.orgnumberanalytics.com This process, known as acylation, is fundamental to the synthesis of esters (from alcohols) and amides (from amines). allen.innumberanalytics.com The utility of anhydrides is highlighted in large-scale industrial processes, including the synthesis of pharmaceuticals like aspirin, where acetic anhydride (B1165640) is a key reactant. longdom.orgfiveable.me Their broad applicability in creating pharmaceuticals, polymers, and other fine chemicals underscores their established importance in advanced chemical synthesis. cymitquimica.comnumberanalytics.com
Rationale for Dedicated Academic Inquiry into Chloroacetic Anhydride
The focused academic interest in this compound stems from its unique bifunctional nature. It possesses both a highly reactive anhydride group and two α-chloro substituents. This dual reactivity makes it a versatile tool for synthetic chemists. The anhydride moiety acts as an efficient chloroacetylating agent, while the carbon-chlorine bond provides a site for subsequent nucleophilic substitution.
This combination allows for the introduction of a chloroacetyl group, which can then be used as a handle for further chemical modifications. For instance, the chloroacetyl group is a well-known protecting group for amines and hydroxyl groups in the synthesis of complex molecules like nucleosides and peptides. acs.org Furthermore, the chloroacetyl group itself can be a precursor to other functional groups, expanding its synthetic utility. wikipedia.org The compound's ability to act as a cross-linker and its role in creating biologically active molecules further justify the dedicated research into its properties and applications. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Fundamental Role of this compound in Organic Chemistry and Related Disciplines
This compound is a valuable reagent with established roles in several areas of chemical science. patsnap.com
Organic Synthesis : It is primarily used as a potent chloroacetylating agent. cymitquimica.com This reaction is employed to introduce the chloroacetyl group onto various nucleophiles, including amines and alcohols, often as a protecting group strategy in multi-step syntheses. chemicalbook.comdrugfuture.com It is also a precursor for synthesizing other important compounds and intermediates. wikipedia.orgchemicalbook.com
Pharmaceutical and Agrochemical Synthesis : The compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. cymitquimica.compatsnap.com Its ability to introduce the chloroacetyl moiety is crucial for building the carbon skeleton of many target molecules. google.com
Bioconjugation and Materials Science : this compound is used to synthesize specialized chemical tools, such as water-soluble, thiol-reactive, and photo-switchable cross-linkers, which have applications in studying protein structure and function. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It is also used in the preparation of cellulose (B213188) chloroacetates. chemicalbook.comdrugfuture.com
Overview of Research Trajectories and Scholarly Objectives
Contemporary research involving this compound is focused on several key objectives:
Development of Novel Synthetic Methodologies : Researchers continue to explore new ways to utilize the dual reactivity of this compound. This includes its application in cascade reactions where both the acylation and alkylation capabilities are harnessed in a single synthetic operation.
Total Synthesis of Natural Products : The chloroacetyl group is an important protecting group in the synthesis of complex natural products, such as saponins (B1172615) and pregnane (B1235032) hexasaccharides. acs.org Research is aimed at leveraging this reagent to achieve more efficient and elegant total syntheses of biologically active molecules. acs.org
Creation of Functional Molecules : There is a strong focus on using this compound to synthesize molecules with specific functions. This includes the creation of photo-switchable cross-linkers for probing biological systems and the synthesis of unique amino acids like D,L-7-azatryptophan. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Process Optimization : Scholarly work also includes the development of more efficient, cost-effective, and environmentally benign methods for synthesizing this compound itself, which is crucial for its large-scale application. patsnap.comniscpr.res.in
Physicochemical Properties of this compound
The physical and chemical properties of this compound are well-documented in chemical literature.
| Property | Value |
| Molecular Formula | C₄H₄Cl₂O₃ |
| Molecular Weight | 170.98 g/mol |
| Appearance | Colorless to slightly yellow solid, often crystalline prisms. nih.gov |
| Odor | Pungent. nih.gov |
| Melting Point | 46-60 °C (115-140 °F). sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 203 °C (397 °F) at 760 mmHg. nih.gov |
| Density | 1.5494 g/cm³ at 20 °C (68 °F). nih.gov |
| Solubility | Freely soluble in ether and chloroform; slightly soluble in benzene (B151609). drugfuture.comnih.gov |
Table created with data from various sources. sigmaaldrich.comsigmaaldrich.comdrugfuture.comnih.gov
Synthesis of this compound: Research Findings
Several methods for the synthesis of this compound have been reported, reflecting ongoing research to improve yield, purity, and process safety.
One common laboratory and industrial method involves the reaction of chloroacetyl chloride with sodium chloroacetate (B1199739). chemicalbook.compatsnap.comniscpr.res.in In a typical procedure, sodium chloroacetate is added to chloroacetyl chloride, often in a solvent like toluene (B28343) or benzene, and the mixture is heated. patsnap.comniscpr.res.in The reaction yields this compound and sodium chloride as a byproduct. Purification can be achieved through crystallization or vacuum distillation, with reported yields ranging from 60% to over 95% depending on the specific conditions and purification method. chemicalbook.comniscpr.res.inchemicalbook.com
Another documented approach involves the reaction between chloroacetic acid and chloroacetyl chloride, sometimes using a catalyst like aluminum chloride. drugfuture.comgoogle.com Research has also explored alternative methods, such as reacting chloroacetic acid with reagents like methoxyacetylene (B14055853) or hydrogen cyanide in specific solvent systems. drugfuture.comniscpr.res.in These varied approaches highlight the efforts to find the most efficient route for producing this important chemical intermediate. niscpr.res.in
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Yield |
| Sodium chloroacetate | Chloroacetyl chloride | Toluene | 95.3% |
| Sodium chloroacetate | Chloroacetyl chloride | Benzene | 60-70% |
| Chloroacetic acid | Chloroacetyl chloride | AlCl₃ | High |
| Chloroacetic acid | Methoxyacetylene | Tetrahydrofuran (B95107) | Not specified |
Table created with data from various sources. patsnap.comdrugfuture.comniscpr.res.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloroacetyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVPNXKRAUBJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014649 | |
| Record name | 2-Chloroacetic anhydride | |
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Molecular Weight |
170.98 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline] | |
| Record name | Chloracetic anhydride | |
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Boiling Point |
203 °C @ 760 mm Hg | |
| Record name | CHLORACETIC ANHYDRIDE | |
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Solubility |
Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether | |
| Record name | CHLORACETIC ANHYDRIDE | |
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Density |
1.5494 @ 20 °C/4 °C | |
| Record name | CHLORACETIC ANHYDRIDE | |
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Vapor Pressure |
0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C | |
| Record name | Chloracetic anhydride | |
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| Record name | CHLORACETIC ANHYDRIDE | |
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Color/Form |
PRISMS FROM BENZENE, Colorless to slightly yellow crystals | |
CAS No. |
541-88-8 | |
| Record name | Chloroacetic anhydride | |
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| Record name | Chloracetic anhydride | |
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| Record name | Chloroacetic anhydride | |
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| Record name | Acetic acid, 2-chloro-, 1,1'-anhydride | |
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| Record name | 2-Chloroacetic anhydride | |
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| Record name | Chloroacetic anhydride | |
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| Record name | CHLOROACETIC ANHYDRIDE | |
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| Record name | CHLORACETIC ANHYDRIDE | |
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Melting Point |
46 °C | |
| Record name | CHLORACETIC ANHYDRIDE | |
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Synthetic Methodologies for Chloroacetic Anhydride
Conventional and Emerging Synthetic Pathways
The synthesis of chloroacetic anhydride (B1165640) is primarily achieved through several well-established and developing chemical reactions. These pathways include the reaction of chloroacetic acid or its salt with an acyl chloride, dehydration of the parent carboxylic acid, and reactions involving other anhydrides.
Synthesis via Carboxylic Acid and Acyl Chloride Reactions
A common and effective approach to synthesizing chloroacetic anhydride involves the reaction between a chloroacetate (B1199739) salt or chloroacetic acid and chloroacetyl chloride. This method is widely documented and offers high yields.
The reaction between sodium chloroacetate and chloroacetyl chloride is a prominent method for producing this compound. In this process, powdered sodium monochloroacetate is typically added to a solution of chloroacetyl chloride in a dry, aprotic solvent such as benzene (B151609) or toluene (B28343). chemicalbook.comniscpr.res.in The reaction mixture is then heated. For instance, refluxing in benzene for 9 hours has been reported. niscpr.res.in Alternatively, the reaction can be conducted in toluene at a lower temperature of 40°C for a shorter duration of about 3 hours. chemicalbook.com
Upon completion of the reaction, the resulting sodium chloride salt is filtered off. niscpr.res.in The this compound can then be isolated from the filtrate by crystallization or distillation. chemicalbook.comniscpr.res.in Cooling the filtrate, sometimes after dilution with a non-polar solvent like n-hexane, induces the crystallization of this compound. niscpr.res.in High-vacuum distillation of the filtrate is another method to obtain the product, often in a lump form rather than crystalline. chemicalbook.comniscpr.res.in Yields from this method are generally high, with reports of 60-70% when using benzene and up to 95.4% in toluene. chemicalbook.comniscpr.res.in
Table 1: Synthesis of this compound from Sodium Chloroacetate and Chloroacetyl Chloride
| Reactants | Solvent | Temperature | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Sodium chloroacetate, Chloroacetyl chloride | Toluene | 40°C | 3 hours | 95.4% | 95.2% | chemicalbook.com |
An alternative pathway involves the direct reaction of chloroacetic acid with chloroacetyl chloride. google.comchemcess.comwiley-vch.de This method is presented as an economical and effective process for synthesizing this compound with high purity and yield. google.com The process typically involves adding chloroacetyl chloride to chloroacetic acid at a cooled temperature, around 10-15°C. google.com
The reaction proceeds in stages of heating. Initially, the mixture is slowly heated to 40-50°C for 1-2 hours, during which gas evolution is observed. google.com Subsequently, the temperature is raised to between 80°C and 140°C and held for 2 to 7 hours to complete the reaction. google.com The final product is then isolated by vacuum distillation. google.com This synthetic route can achieve very high yields, reportedly between 92% and 97%, with a purity of 99.0% to 99.7%. google.com The molar ratio of chloroacetyl chloride to chloroacetic acid can vary, typically from 1:1 to 1:5. google.com
Table 2: Synthesis of this compound from Chloroacetic Acid and Chloroacetyl Chloride
| Molar Ratio (Chloroacetyl Chloride:Chloroacetic Acid) | Temperature Profile | Reaction Time | Isolation Method | Yield | Purity | Reference |
|---|
Dehydration Approaches for Chloroacetic Acid
This compound can also be synthesized through the dehydration of chloroacetic acid. chemcess.comwiley-vch.de This method involves the removal of a water molecule from two molecules of chloroacetic acid. A powerful dehydrating agent, phosphorus pentoxide (P₂O₅), is effectively used for this purpose. chemcess.comwiley-vch.de The reaction with P₂O₅ directly yields bis(chloroacetic)anhydride. wiley-vch.de
Utilizing Acetic Anhydride in Reaction with Monochloroacetic Acid
Another established synthetic route is the reaction of monochloroacetic acid with acetic anhydride. chemcess.comwiley-vch.de This reaction leads to the formation of this compound. wiley-vch.de The process is also associated with the production of mixed anhydrides, such as acetic this compound. chemcess.comwiley-vch.de The use of acetic anhydride as a catalyst is also noted in the chlorination of acetic acid to produce chloroacetic acid itself. asianpubs.org
Specialized Methodologies (e.g., involving methoxyacetylene (B14055853) or hydrogen cyanide)
Beyond the more common pathways, specialized methods for synthesizing this compound have been developed. These routes often involve less conventional reagents and conditions.
One such method involves treating monochloroacetic acid with methoxyacetylene. niscpr.res.innih.gov This reaction is carried out in a solvent like tetrahydrofuran (B95107) at a temperature of 15°C, followed by distillation of the mixture to obtain the anhydride. niscpr.res.innih.gov
Another specialized synthesis involves the use of hydrogen cyanide (HCN). niscpr.res.innih.gov In this procedure, monochloroacetic acid is mixed with hydrogen cyanide in 1,4-dioxane (B91453) that has been saturated with hydrogen chloride. niscpr.res.innih.gov The resulting mixture is then fractionated to isolate the this compound. niscpr.res.innih.gov However, it has been noted that purification of products from these specialized methods can be challenging, often requiring vacuum distillation techniques, and may result in relatively poor yields. niscpr.res.in
Mechanistic Investigations of this compound Formation
The formation of this compound involves the creation of an anhydride bond, a process that has been the subject of detailed mechanistic studies.
Elucidation of Reaction Mechanisms for Anhydride Bond Formation
The synthesis of this compound can be achieved through several routes, with the reaction between a chloroacetate salt and chloroacetyl chloride being a common method. The fundamental mechanism involves a nucleophilic acyl substitution. In this process, the carboxylate anion of the chloroacetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. coconote.app This attack leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of the anhydride bond. coconote.app
Another well-established method involves the reaction of chloroacetic acid with chloroacetyl chloride. google.com This reaction is thought to proceed through the initial formation of a mixed anhydride or an activated intermediate, which then reacts with another molecule of chloroacetic acid. The generation of hydrogen chloride gas is a characteristic of this pathway. google.com
Catalytic Effects and Intermediates in Anhydride Synthesis
While not directly for this compound synthesis, studies on the chlorination of acetic acid reveal that the reaction can be autocatalytic. lew.roresearchgate.net The product, monochloroacetic acid, is a stronger acid than acetic acid and can accelerate the enolization of acetyl chloride, thus speeding up the reaction rate. lew.ro Promoters such as sulfuric acid or ferric chloride can further enhance this catalytic effect. lew.roresearchgate.net
Optimization Strategies for Reaction Efficacy and Yield
To maximize the efficiency and output of this compound synthesis, various reaction parameters can be manipulated.
Influence of Temperature and Pressure on Reaction Kinetics and Selectivity
Temperature is a critical factor influencing both the rate and selectivity of the synthesis. For the reaction between chloroacetic acid and chloroacetyl chloride, a staged temperature approach is often employed. google.com Initially, the reaction is conducted at a lower temperature range of 40-50°C, during which gas evolution occurs. This is followed by a period of heating at a higher temperature, typically between 80°C and 140°C, to drive the reaction to completion. google.com This temperature programming helps to control the initial reaction rate and then ensure a high conversion of reactants.
In a different synthesis approach using sodium chloroacetate and chloroacetyl chloride, the reaction is often initiated at room temperature, with the temperature naturally rising to around 60°C, followed by a prolonged period of reflux, for instance, for 9 hours. chemicalbook.comniscpr.res.in Another variation involves maintaining a constant temperature of 40-50°C throughout the addition and initial reaction period. patsnap.comwipo.int The final product is often purified by vacuum distillation, with specific pressure and temperature conditions (e.g., 115-120°C/15mmHg or 109-110°C at 10mm vacuum) being crucial for obtaining a pure product. google.comchemicalbook.comniscpr.res.in
| Reactants | Initial Temperature (°C) | Final Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Chloroacetic acid, Chloroacetyl chloride | 40-50 | 80-140 | Reduced | 92-97 | 99.0-99.7 | google.com |
| Sodium chloroacetate, Chloroacetyl chloride | Room temp (rises to 60) | Reflux | Atmospheric | 60 | Not specified | chemicalbook.comniscpr.res.in |
| Sodium chloroacetate, Chloroacetyl chloride | 40-50 | 40-50 | Atmospheric | 95.4 | 95.2 | chemicalbook.com |
Role of Solvent Systems in Reaction Performance
The choice of solvent plays a significant role in the synthesis of this compound, particularly in reactions involving sodium chloroacetate. Aprotic solvents are generally preferred. chemicalbook.compatsnap.com Toluene is a commonly used aprotic solvent in the reaction between sodium chloroacetate and chloroacetyl chloride. chemicalbook.compatsnap.com Benzene has also been reported as a suitable solvent for this reaction. chemicalbook.comniscpr.res.in The use of a solvent facilitates the reaction by dissolving the reactants and allowing for better mixing and heat transfer.
In some procedures, after the reaction in a solvent like benzene, the product can be isolated by adding a non-polar solvent like n-hexane to precipitate the product, which is then filtered. chemicalbook.comniscpr.res.in Alternatively, the solvent can be removed under vacuum. The use of specific solvent systems can influence the physical form of the final product, with crystallization from a solvent mixture yielding a crystalline solid, while direct distillation may produce a lump form. chemicalbook.comniscpr.res.in
Stoichiometric Ratio Optimization for Reactant Conversion
The molar ratio of the reactants is a key parameter that is optimized to ensure high conversion and yield. In the synthesis from chloroacetic acid and chloroacetyl chloride, the molar ratio of chloroacetyl chloride to chloroacetic acid is typically in the range of 1:1 to 1:5. google.com A more optimized range of 1:1 to 1:3 has also been specified. google.com
For the reaction of sodium chloroacetate with chloroacetyl chloride, different stoichiometric ratios have been explored. One method uses a slight excess of sodium chloroacetate (1.138 mol) relative to chloroacetyl chloride (1 mol). chemicalbook.com Conversely, another procedure employs a slight deficiency of chloroacetyl chloride (0.9 equivalents) relative to sodium chloroacetate (1 equivalent). chemicalbook.compatsnap.com Further variations include using a 1:1 or 1:1.2 molar ratio of sodium chloroacetate to chloroacetyl chloride. patsnap.com Optimizing this ratio is critical for maximizing the conversion of the limiting reactant and minimizing the presence of unreacted starting materials in the final product.
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | Chloroacetic acid | 1:1 to 1:5 | 92-97 | google.com |
| Chloroacetyl chloride | Chloroacetic acid | 1:1 to 1:3 | Not specified | google.com |
| Chloroacetyl chloride | Sodium chloroacetate | 1:1.138 | 60-70 | chemicalbook.com |
| Chloroacetyl chloride | Sodium chloroacetate | 0.9:1 | 95.4 | chemicalbook.compatsnap.com |
| Chloroacetyl chloride | Sodium chloroacetate | 1:1 | 95.1 | patsnap.com |
| Chloroacetyl chloride | Sodium chloroacetate | 1.2:1 | 95.3 | patsnap.com |
Advanced Purification and Isolation Techniques for this compound
Application of Distillation Technologies
Vacuum distillation is a primary technique for purifying this compound. google.comniscpr.res.in This method is particularly advantageous as it allows for the distillation of the compound at a lower temperature than its atmospheric boiling point, which helps to prevent thermal decomposition. The process involves heating the crude reaction mixture under reduced pressure, causing the this compound to vaporize. google.com This vapor is then condensed and collected, leaving behind less volatile impurities.
One documented method involves distillation under reduced pressure at 115-120 °C/15mmHg to obtain the final product. google.com Another protocol specifies collecting the product at 109-110°C at a vacuum of 10mm. niscpr.res.inchemicalbook.com It has been observed that distillation yields the anhydride in a lump form upon cooling. niscpr.res.inchemicalbook.com The efficiency of vacuum distillation is highlighted by its ability to produce this compound with purities ranging from 99.0% to 99.7%. google.com
Crystallization and Filtration Protocols for Product Isolation
Crystallization is another key technique for purifying this compound, often resulting in a product with a distinct crystalline form. niscpr.res.inchemicalbook.com This method relies on the principle that the solubility of the anhydride in a given solvent changes with temperature.
A common procedure involves dissolving the crude product in a suitable solvent, such as benzene, at an elevated temperature. niscpr.res.inchemicalbook.com The solution is then cooled, often to room temperature and then further to 0°C, which reduces the solubility of the this compound and causes it to crystallize out of the solution. niscpr.res.inchemicalbook.com The addition of a non-solvent, like n-hexane, can further promote precipitation. niscpr.res.inchemicalbook.com Seeding the solution with a small amount of solid this compound can also be employed to initiate crystallization. chemicalbook.com
Once crystallization is complete, the solid product is isolated from the mother liquor via filtration. niscpr.res.inchemicalbook.com The collected crystals are typically washed with a cold, dry solvent, such as hexane (B92381) or petroleum ether, to remove any remaining impurities. chemicalbook.comwipo.int The final step is drying the purified crystals to remove any residual solvent. niscpr.res.inchemicalbook.com This crystallization and filtration process has been shown to yield this compound as a white crystalline solid with a melting point of 46-49°C. niscpr.res.inchemicalbook.com
Comparative Analysis of Synthetic Protocols
The selection of a synthetic protocol for this compound production is a multifactorial decision, weighing aspects of yield, purity, cost, and environmental impact. Different methodologies offer varying advantages and disadvantages, making a comparative analysis essential for process optimization.
Assessment of Reaction Yields and Product Selectivity
The yield and selectivity of a reaction are critical metrics for evaluating its efficiency. High yields translate to greater production of the desired product from a given amount of reactants, while high selectivity indicates a lower formation of unwanted byproducts.
One method, reacting chloroacetic acid with chloroacetyl chloride, demonstrates high yields of 92-97% and purities of 99.0-99.7%. google.com Another approach, involving the reaction of sodium chloroacetate with chloroacetyl chloride in toluene, reports a yield of 95.4% and a purity of 95.2% before final purification. chemicalbook.com A similar reaction using benzene as the solvent resulted in a 60% yield of crystalline product after crystallization and a 70% yield of lump product after distillation. niscpr.res.inchemicalbook.com
The use of microwave irradiation in the synthesis of chloroacetic acid from acetic acid and acetic anhydride has been shown to significantly improve reaction selectivity. asianpubs.org This method achieved a chloroacetic acid yield of 94.31% and a reaction selectivity of 93.01%. asianpubs.org The selectivity is noted to be 1.44 times higher than that of conventional heating methods. asianpubs.org
Evaluation of Resource Utilization and Process Sustainability
The sustainability of a synthetic process is increasingly important, considering factors like raw material cost, energy consumption, and environmental impact.
The method utilizing chloroacetic acid and chloroacetyl chloride is described as reasonable, simple, easy to operate, and low in cost. google.com In contrast, some older methods for synthesizing this compound are noted for their low yields and high costs. google.com
A process involving sodium chloroacetate and chloroacetyl chloride in an aprotic solvent like toluene is presented as advantageous because it does not generate hydrogen chloride gas, thus lowering the anti-corrosion requirements for equipment. wipo.intpatsnap.com This method also boasts mild reaction conditions and reduced energy consumption. wipo.intpatsnap.com
The development of continuous crystallization processes for chloroacetic acid aims to address the long crystallization times and inefficiencies of batch processes. google.comgoogle.com By implementing continuous methods, it is possible to shorten cooling times, improve crystallization efficiency, and obtain products with larger, more uniform particle sizes. google.comgoogle.com This approach represents a move towards more efficient and environmentally friendly production. google.com
Interactive Data Table of Synthetic Protocols
| Reactants | Catalyst/Solvent | Yield (%) | Purity (%) | Key Process Features | Reference(s) |
| Chloroacetic acid, Chloroacetyl chloride | None specified | 92-97 | 99.0-99.7 | Reduced pressure distillation | google.com |
| Sodium chloroacetate, Chloroacetyl chloride | Toluene | 95.4 | 95.2 | Mild conditions, no HCl gas | chemicalbook.compatsnap.com |
| Sodium chloroacetate, Chloroacetyl chloride | Benzene | 60 (crystalline), 70 (lump) | Not specified | Crystallization or distillation | niscpr.res.inchemicalbook.com |
| Acetic acid, Acetic anhydride | None specified | 94.31 (for chloroacetic acid) | 93.01 (selectivity) | Microwave irradiation | asianpubs.org |
Chemical Reactivity and Mechanistic Aspects of Chloroacetic Anhydride
Foundational Principles of Carboxylic Anhydride (B1165640) Reactivity
The chemistry of chloroacetic anhydride is fundamentally rooted in the reactivity of the carboxylic anhydride functional group. Anhydrides are among the more reactive derivatives of carboxylic acids, surpassed in reactivity primarily by acyl halides. byjus.comlibretexts.org Their utility in synthesis stems from the presence of two electrophilic carbonyl carbons and a competent leaving group. longdom.org
The characteristic reaction of carboxylic anhydrides, including this compound, is nucleophilic acyl substitution. longdom.orguomustansiriyah.edu.iqchemistrytalk.org This reaction class involves the attack of a nucleophile on one of the carbonyl carbons, leading to the substitution of the leaving group. pressbooks.pub The general mechanism proceeds through a two-step addition-elimination pathway.
Nucleophilic Attack: A nucleophile adds to an electrophilic carbonyl carbon. This breaks the carbon-oxygen π bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, a carboxylate anion is expelled as the leaving group. libretexts.orgyoutube.com
This sequence results in the acylation of the nucleophile. The reaction can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. byjus.comlibretexts.org In basic conditions, the nucleophile is often deprotonated to form a more potent anionic nucleophile, accelerating the initial attack. byjus.com
Table 1: General Steps in Nucleophilic Acyl Substitution of Anhydrides
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Nucleophilic Addition | The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. | Tetrahedral Alkoxide Intermediate |
| 2. Elimination | The intermediate collapses, reforming the carbonyl double bond and expelling the carboxylate leaving group. | Acylated Product & Carboxylate Anion |
| 3. Deprotonation (for neutral nucleophiles) | A base removes a proton from the nucleophile (now part of the product) to yield the final, neutral product. | Final Acylated Product |
The efficacy of nucleophilic acyl substitution is critically dependent on the ability of the departing substituent to act as a good leaving group. A good leaving group is typically a weak base, meaning it is the conjugate base of a strong acid. byjus.com In the case of carboxylic anhydrides, the leaving group is a carboxylate anion (in this case, the chloroacetate (B1199739) anion). orgoreview.comchemistrysteps.com
The chloroacetate anion is a relatively stable leaving group due to resonance stabilization, where the negative charge is delocalized across both oxygen atoms of the carboxylate group. The stability of this leaving group is further enhanced by the inductive effect of the electron-withdrawing chlorine atom. This makes the chloroacetate anion a weaker base and thus a better leaving group compared to the acetate (B1210297) anion from acetic anhydride. Consequently, this compound is generally more reactive than acetic anhydride. byjus.comlibretexts.org While not as effective a leaving group as a halide ion (e.g., Cl⁻ from an acyl chloride), the carboxylate is sufficiently stable to be readily displaced by a range of nucleophiles. chemistrysteps.com
Specific Reaction Pathways of this compound
This compound undergoes reactions with various nucleophiles, leading to the formation of esters, amides, and the regeneration of the parent carboxylic acid. These transformations are central to its application in chemical synthesis for introducing the chloroacetyl group. cymitquimica.comfscichem.com
When this compound reacts with an alcohol, the process is termed alcoholysis. This reaction yields a chloroacetate ester and a molecule of chloroacetic acid as a byproduct. libretexts.orguobasrah.edu.iq The reaction is a standard nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org
The mechanism involves the attack of the alcohol's hydroxyl oxygen on one of the carbonyl carbons of the anhydride. libretexts.org Following the formation of the tetrahedral intermediate, the chloroacetate leaving group is eliminated. A final deprotonation step, often facilitated by a weak base like pyridine (B92270) or the chloroacetate byproduct itself, yields the final ester product. libretexts.orglibretexts.org
Table 2: Alcoholysis of this compound
| Reactants | Product(s) | General Conditions |
|---|---|---|
| This compound + Alcohol (R-OH) | Chloroacetate Ester (ClCH₂COOR) + Chloroacetic Acid | Often performed with a non-nucleophilic base (e.g., pyridine) to neutralize the acid byproduct. libretexts.org |
Research has shown the thermal addition of chloroacetic acid to certain cyclic olefins results in the formation of the corresponding chloroacetic acid esters, which have potential applications as insecticides. pleiades.online While this involves the acid and not the anhydride directly, it highlights the synthesis of similar target molecules. The esterification of chloroacetic acid with alcohols like n-pentyl alcohol can be self-catalyzed due to the strong acidity of the carboxylic acid. researchgate.net
Aminolysis is the reaction of this compound with ammonia, a primary amine, or a secondary amine. This reaction produces a chloroacetamide and a molecule of chloroacetic acid. libretexts.orgorgoreview.com Because the amine reactant is basic, it will react with the chloroacetic acid byproduct to form an ammonium (B1175870) carboxylate salt. Therefore, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base to neutralize the acid formed. libretexts.orgorgoreview.com
The mechanism is analogous to alcoholysis, with the nitrogen atom of the amine serving as the nucleophile. youtube.com The reaction is generally rapid and is a common method for preparing N-substituted amides. chemistrysteps.com The synthesis of various amides using this method is a key step in the production of pharmaceuticals and other specialty chemicals. fscichem.comacs.org
Table 3: Aminolysis of this compound
| Reactants | Product(s) | General Conditions |
|---|---|---|
| This compound + Amine (R-NH₂) | Chloroacetamide (ClCH₂CONHR) + Chloroacetate salt of the amine | Requires at least two equivalents of the amine or one equivalent of the amine and another base. orgoreview.com |
The ammonolysis of chloroacetic acid itself to produce glycine (B1666218) is a well-known industrial process, demonstrating the utility of the chloroacetyl group in amino acid synthesis. oup.comresearchgate.net
This compound reacts readily with water in a hydrolysis reaction to regenerate two molecules of chloroacetic acid. cymitquimica.comlibretexts.org This reaction is also a nucleophilic acyl substitution, with water acting as the nucleophile. libretexts.org
Due to its high reactivity with water, this compound must be protected from moisture during storage and handling to prevent its decomposition. cymitquimica.com The hydrolysis is often rapid, and the rate is influenced by pH. nih.govacs.org Studies on the hydrolysis of chloroacetic acid itself show that the rate is significantly affected by the concentration of hydroxyl ions, with the reaction being faster at higher pH values. acs.orgasianpubs.org This rapid hydrolysis is a characteristic feature of reactive anhydrides and limits their use in aqueous media unless hydrolysis is the intended outcome. libretexts.org
Table 4: Hydrolysis of this compound
| Reactants | Product | General Conditions |
|---|---|---|
| This compound + Water | Chloroacetic Acid (2 equivalents) | Occurs readily upon exposure to water or moisture. cymitquimica.comnih.gov |
Acylation of Aromatic and Aliphatic Substrates (e.g., Friedel-Crafts)
This compound is a potent acylating agent used in Friedel-Crafts reactions to introduce a chloroacetyl group onto aromatic and aliphatic substrates. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the anhydride. sigmaaldrich.com The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com
The use of this compound in Friedel-Crafts acylations offers a method for synthesizing monoacylated products because the resulting chloroacetylated aromatic compound is deactivated towards further substitution. organic-chemistry.org This is a significant advantage over Friedel-Crafts alkylation, which can often lead to polyalkylation. libretexts.org The chloroacetyl group can be a valuable synthetic handle for further functional group transformations. tandfonline.comtandfonline.com
Ionic liquids have also been explored as alternative, "greener" reaction media and catalysts for Friedel-Crafts acylations with this compound, offering good yields and high para-selectivity for certain aromatic substrates without the need for traditional chlorine-containing solvents and catalysts. google.comgoogle.com For instance, the acylation of aromatic compounds like benzene (B151609), toluene (B28343), and anisole (B1667542) has been successfully carried out using this compound in the presence of ionic liquids. google.com
In addition to aromatic compounds, this compound can acylate aliphatic substrates. For example, it reacts with amines to form N-chloroacetanilides and amides. tandfonline.comtandfonline.com The reactivity of chloroacetyl chloride, a related compound, has been more extensively studied than that of the anhydride, but the anhydride offers a viable alternative for these transformations. tandfonline.comtandfonline.com The reaction with amines can sometimes be performed in water, as the chloroacetylation can be faster than the hydrolysis of the anhydride under certain conditions. tandfonline.comtandfonline.com
The table below summarizes the outcomes of Friedel-Crafts acylation of various aromatic substrates with this compound.
| Aromatic Substrate | Catalyst/Conditions | Product | Reference |
| Benzene | AlCl₃ | Chloroacetylbenzene | organic-chemistry.org |
| Toluene | AlCl₃ | p-Chloroacetyltoluene | google.com |
| Anisole | Ionic Liquid | p-Methoxy-chloroacetylbenzene | google.comgoogle.com |
| Calix jst.go.jparenes | AlCl₃ | Acylated Calix jst.go.jparenes | sigmaaldrich.com |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with organometallic reagents, particularly Grignard reagents (organomagnesium compounds), is a complex process. While specific studies on the direct reaction of this compound with Grignard reagents are not extensively detailed in the provided results, information can be inferred from the reactivity of similar α-halo carbonyl compounds. jst.go.jp
Generally, the reaction of an acid anhydride with a Grignard reagent is expected to proceed via nucleophilic acyl substitution. The Grignard reagent, acting as a potent nucleophile, would attack one of the carbonyl carbons of the this compound. This would lead to the formation of a tetrahedral intermediate, which could then collapse, expelling a chloroacetate group as a leaving group. The initial product would be a ketone. However, due to the high reactivity of Grignard reagents, the reaction often does not stop at the ketone stage. The newly formed ketone can be further attacked by another equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.
In the context of α-halo carbonyls, such as ethyl chloroacetate, reactions with Grignard reagents have been shown to yield various products depending on the stoichiometry and the nature of the Grignard reagent. jst.go.jp For example, reaction with two equivalents of certain arylmagnesium bromides can lead to desoxybenzoins, while three equivalents can produce 1,1,2-triarylethanols. jst.go.jp These outcomes suggest that both the carbonyl group and the halogenated carbon can be sites of reaction.
It is important to note that Grignard reagents can also act as radical initiators in some reactions. nih.gov Research on the homodimerization of coumarin (B35378) derivatives in the presence of zinc and this compound suggests the involvement of radical intermediates. nih.govmdpi.com This indicates that the reaction of this compound with organometallic reagents might not be a straightforward nucleophilic addition-elimination and could involve single-electron transfer (SET) pathways.
Reductions by Hydride Transfer Reagents
This compound can be reduced by strong hydride transfer reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including acid anhydrides, to primary alcohols. masterorganicchemistry.comchemistrysteps.com
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally used for the selective reduction of aldehydes and ketones. chemistrysteps.comegyankosh.ac.in While it can reduce acid chlorides, its reactivity towards acid anhydrides is significantly lower than that of LiAlH₄. chemistrysteps.com Therefore, for the complete reduction of this compound to 2-chloroethanol, LiAlH₄ is the more effective reagent. masterorganicchemistry.com
The table below outlines the expected products from the reduction of this compound with different hydride transfer reagents.
| Reagent | Product | Comments | Reference |
| Lithium aluminum hydride (LiAlH₄) | 2-Chloroethanol | Strong reducing agent, reduces the anhydride completely to the primary alcohol. | masterorganicchemistry.comchemistrysteps.com |
| Sodium borohydride (NaBH₄) | Slow or no reaction | Milder reducing agent, generally not reactive enough to reduce acid anhydrides efficiently. | chemistrysteps.comegyankosh.ac.in |
Electronic and Steric Effects of the Chloroacetyl Moiety
Inductive Effects of Halogen Substitution on Carbonyl Electrophilicity
The presence of a chlorine atom on the α-carbon of the chloroacetyl moiety has a significant impact on the electrophilicity of the carbonyl carbons in this compound. Chlorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). blogspot.comquora.com
This inductive effect pulls electron density away from the adjacent carbonyl carbon, making it more electron-deficient and therefore more electrophilic. spcmc.ac.in The increased electrophilicity of the carbonyl carbon enhances its reactivity towards nucleophilic attack. iitk.ac.in This effect is clearly demonstrated when comparing the acidity of chloroacetic acid to acetic acid; chloroacetic acid is a stronger acid due to the stabilization of the carboxylate anion by the electron-withdrawing chlorine atom. libretexts.orglibretexts.org
The increased electrophilicity of the carbonyl group in this compound makes it a more potent acylating agent compared to acetic anhydride. This heightened reactivity is a key factor in its utility in various chemical transformations, including Friedel-Crafts acylations and reactions with nucleophiles. organic-chemistry.orgtandfonline.comtandfonline.com
The table below illustrates the inductive effect of chlorine on the acidity of related carboxylic acids, which serves as an indicator of the electronic effect on the carbonyl group.
| Compound | pKa | Reference |
| Acetic Acid | 4.76 | spcmc.ac.in |
| Chloroacetic Acid | 2.86 | libretexts.org |
| Dichloroacetic Acid | 1.29 | libretexts.org |
| Trichloroacetic Acid | 0.65 | libretexts.org |
Impact of Steric Factors on Reaction Regioselectivity and Stereoselectivity
Steric hindrance plays a crucial role in determining the regioselectivity and stereoselectivity of reactions involving this compound. The chloroacetyl group, while electronically activating the carbonyl, also introduces some steric bulk.
In reactions with nucleophiles, particularly bulky ones, the accessibility of the carbonyl carbon can be a determining factor. For instance, in the acylation of sterically hindered alcohols or amines, the reaction rate may be slower compared to less hindered substrates. nih.gov
In the context of Friedel-Crafts acylation of substituted aromatic rings, steric effects can influence the position of acylation (regioselectivity). While electronic effects (directing effects of substituents on the aromatic ring) are often the primary determinant, steric hindrance from bulky substituents on the aromatic ring or from the acylating agent itself can favor attack at the less hindered position.
Furthermore, in reactions involving chiral substrates, the steric bulk of the chloroacetyl group can influence the stereochemical outcome of the reaction. However, specific examples detailing the stereoselectivity of reactions with this compound are not extensively covered in the provided search results. General principles of steric control in asymmetric synthesis would apply, where the approach of the reagent is directed by the steric environment of the substrate.
Advanced Computational and Theoretical Studies of Reaction Mechanisms
Advanced computational and theoretical studies provide valuable insights into the reaction mechanisms of this compound and related compounds. Density Functional Theory (DFT) calculations are frequently employed to investigate reaction pathways, transition states, and the electronic properties of intermediates. mdpi.comresearchgate.net
For instance, theoretical studies on the homodimerization of 3-acetylcoumarin, a reaction that can be initiated by this compound and zinc, have been used to compare the feasibility of ionic versus radical reaction pathways. mdpi.com These calculations have suggested that a radical mechanism is more favorable, with the formation of radical intermediates being a key step. researchgate.net The calculations also help in understanding the stability of various intermediates and the role of substituents on the coumarin ring. researchgate.net
In the context of the chlorination of acetic acid to produce monochloroacetic acid, a process where acetic anhydride acts as a catalyst, DFT methods have been used to calculate the activation energies for the formation of monochloroacetic acid and its byproducts. researchgate.net These studies have elucidated the reaction mechanism, identifying the rate-controlling step as the enolization of acetyl chloride. researchgate.net
Quantum chemistry calculations have also been utilized to study the atmospheric chemistry of chloroacetic acid, including its formation from the multiphase conversion of chloroacetaldehyde (B151913). copernicus.org These computational models help in understanding the potential energy surfaces and Gibbs free energies of reaction intermediates and transition states. copernicus.org
While specific computational studies focusing solely on the reaction mechanisms of this compound itself are not abundant in the provided results, the application of these theoretical methods to related systems demonstrates their power in elucidating complex reaction pathways and corroborating experimental findings. acs.org
Quantum Chemical Calculations of Transition States and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving this compound. These computational approaches allow for the determination of activation energies (Ea) and reaction heats, providing a quantitative understanding of reaction feasibility and kinetics.
One notable application of these methods is in the study of the chlorination of acetic acid to monochloroacetic acid, where acetic anhydride serves as a catalyst. lew.ro DFT calculations have been employed to investigate the mechanism of this process. lew.ro The calculations revealed that the formation of monochloroacetic acid proceeds via an ionic chlorination mechanism. lew.ro The process begins with the reaction of acetic anhydride to form acetyl chloride, a step with a calculated activation energy of 5.23 kJ/mol. lew.ro Subsequently, the enolization of acetyl chloride to form 1-chloro, 1-ethene-1-ol is identified as the rate-determining step, exhibiting a significantly higher activation energy of 51.64 kJ/mol. lew.ro
Further DFT calculations have been used to compare the energetics of different chlorination pathways. For instance, the formation of the byproduct dichloroacetic acid was studied, comparing a radical chlorination mechanism with an ionic one. The activation energy for the enolization of chloroacetyl chloride in the ionic pathway was found to be 77.19 kJ/mol. lew.ro The subsequent steps to form dichloroacetic acid have lower activation energies. lew.ro These calculations demonstrated that the ionic chlorination mechanism is the more favorable route for the formation of dichloroacetic acid. lew.ro
The following table summarizes the calculated activation energies for key elementary steps in the formation of monochloroacetic acid and dichloroacetic acid.
| Reaction Step | Reactants | Products | Activation Energy (kJ/mol) |
| Acetyl Chloride Formation | Acetic Anhydride | Acetyl Chloride | 5.23 |
| Enolization (Rate-determining step for MCAA) | Acetyl Chloride | 1-chloro, 1-ethene-1-ol | 51.64 |
| Enolization for DCAA formation | Chloroacetyl chloride | 1,2-dichloro, 1-ethene-1-ol | 77.19 |
| Dichloroacetic Acid Formation (Step 1) | 1,2-dichloro, 1-ethene-1-ol + Cl2 | Intermediate | 32.15 |
| Dichloroacetic Acid Formation (Step 2) | Intermediate | Dichloroacetic Acid | 37.49 |
MCAA: Monochloroacetic Acid, DCAA: Dichloroacetic Acid
In a different context, quantum chemical calculations have also been applied to understand the role of this compound in the formation of organozinc derivatives. These studies have shown that the formation of these derivatives from this compound are exergonic processes, indicating their thermodynamic feasibility and potential participation in subsequent reactions, such as the homodimerization of coumarin derivatives. uni-sofia.bg
Furthermore, the study of proton transfer within the chloroacetic acid dimer, a related system, has been investigated using Car-Parrinello molecular dynamics. aip.org These calculations help in understanding the fundamental reactivity and the nature of the hydrogen bonds, which can influence the reactions of the anhydride. aip.org
Molecular Modeling of Reactivity and Selectivity Profiles
Molecular modeling techniques, often coupled with DFT calculations, provide a deeper understanding of the factors governing the reactivity and selectivity of this compound in various chemical transformations. These models can predict the most likely reaction pathways and explain observed product distributions.
In a related study, molecular modeling was used to compare the stability of various potential complexes formed during the reaction. For instance, in the presence of zinc chloride (ZnCl2), a potential intermediate is a chelated complex where the zinc ion is coordinated to both the lactone oxygen and the acetyl oxygen of the coumarin derivative, forming a stable six-membered ring. researchgate.net
DFT studies have also been employed to elucidate the mechanism of the Mannich reaction catalyzed by chloroacetate ethanolamine-based ionic liquids. rsc.org While not directly involving this compound, these studies on the chloroacetate anion provide insights into its reactivity. The calculations helped to understand the role of the catalyst and the formation of intermediates, explaining the observed stereoselectivity of the reaction. rsc.org The study of transition states revealed the energies required for the formation of different stereoisomers, thus explaining the preference for the syn isomer. rsc.org
The predictive power of such models is significant, as they can guide the optimization of reaction conditions and the design of new synthetic routes. By providing a molecular-level picture of the reaction, these computational methods are invaluable tools for understanding and predicting the chemical behavior of this compound.
Applications of Chloroacetic Anhydride in Contemporary Organic Synthesis
Role in the Synthesis of Biologically Relevant Molecules and Pharmaceutical Intermediates
The reactivity of chloroacetic anhydride (B1165640) is harnessed for the synthesis of a variety of biologically important compounds, ranging from drug candidates to complex heterocyclic structures.
Chloroacetic anhydride serves as a key starting material for the synthesis of various biologically active molecules, including certain antihypertensive and diuretic drugs. niscpr.res.in For instance, it is utilized in the synthetic pathway for benzthiazide, a diuretic agent used in the management of hypertension. niscpr.res.in The synthesis of such complex molecules often involves multiple steps where this compound provides a crucial building block. niscpr.res.inscribd.com
Table 1: Examples of Drug Candidates Synthesized Using this compound
| Drug Candidate/Class | Therapeutic Area | Role of this compound |
|---|
This compound is an effective reagent for the N-chloroacetylation of amino acids and peptides. tandfonline.comresearchgate.net This reaction involves the addition of a chloroacetyl group (-COCH₂Cl) to the nitrogen atom of an amino group. A significant challenge in the acylation of molecules containing both amino and hydroxyl groups (like amino alcohols) is achieving chemoselectivity—that is, selectively acylating the amino group without affecting the hydroxyl group. tandfonline.com
Recent methodologies have demonstrated that N-chloroacetylation can be performed with high selectivity in biocompatible media like water, minimizing the need for protecting groups. tandfonline.com This is advantageous as it aligns with the principles of green chemistry. While acid anhydrides can hydrolyze in water, the chloroacetylation of amines can be faster than the hydrolysis of the anhydride, allowing the reaction to proceed efficiently. tandfonline.comtandfonline.com The chloroacetyl group is particularly useful because it can be used for further functional modifications. tandfonline.com
In peptide synthesis, selective N-terminal acetylation is a valuable technique. The N-terminus of a peptide can be preferentially acetylated by controlling reaction conditions, such as pH and temperature. nih.gov This selective modification is useful for various applications in proteomics, including quantitative analysis and peptide sequencing. researchgate.netnih.gov this compound, in this context, provides the chloroacetyl group that can act as a handle for further chemical transformations. researchgate.net
Heterocyclic compounds, which contain atoms of at least two different elements in a ring structure, are pervasive in medicinal chemistry and natural products. researchgate.net this compound is a valuable tool for constructing these complex molecular architectures.
It has been employed in the synthesis of various heterocyclic systems, including:
D,L-7-azatryptophan (D,L-7AW) : An unnatural amino acid. sigmaaldrich.com
2-methyl-[3,4-di-O-acetyl-6-O-(chloroacetyl)-1,2-dideoxy-α-D-glucopyrano]-[2′,1′:4,5]-2-oxazoline : A complex oxazoline (B21484) derivative. sigmaaldrich.com
Thienothiophenes : The synthesis of these sulfur-containing heterocycles can involve cyclization reactions where chloroacetic acid (a hydrolysis product of the anhydride) is used. acs.org
Fused Heterocycles : Reactions involving chloroacetic acid or its anhydride are used to build fused ring systems, which are common motifs in pharmacologically active compounds. researchgate.netarabjchem.org
The anhydride's reactivity allows it to participate in cyclization and condensation reactions, which are fundamental to building the core structures of these complex molecules. arabjchem.orggoogle.com
Applications in Materials Science and Polymer Chemistry
The utility of this compound extends beyond pharmaceuticals into the realm of materials science, where it is used to modify natural polymers and synthesize new functional materials.
Cellulose (B213188), a natural polymer, can be chemically modified to create materials with new and useful properties. researchgate.net One such modification is the synthesis of cellulose chloroacetate (B1199739). This is achieved by reacting the hydroxyl groups on the cellulose backbone with this compound.
The resulting cellulose chloroacetate is a valuable intermediate. The chloroacetate group can act as a macroinitiator for graft polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net This allows for the "grafting" of other polymer chains onto the cellulose backbone, creating novel bio-composite materials. For example, monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) can be grafted onto modified cellulose to enhance properties such as mechanical strength. researchgate.net While other reagents like monochloroacetic acid are also used for this purpose, this compound offers a reactive alternative for introducing the necessary functional group. researchgate.netmdpi.com
This compound is used to prepare functionalized polymers and oligomers by introducing the reactive chloroacetyl group. fujifilm.com This process allows for the creation of polymers with tailored properties. For instance, anhydride-functional polymers can be synthesized and are useful as crosslinking agents for other polymers that have functional groups reactive towards anhydrides, such as epoxies or amines. google.com
In one strategy, a polymer with hydroxyl groups can be reacted with this compound to introduce chloroacetate ester linkages. This functionalized polymer can then undergo further reactions. For example, the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various other functional molecules. This approach is a key step in creating graft copolymers, where side chains with specific properties are attached to a main polymer backbone. researchgate.netresearchgate.net This methodology is applicable to a wide range of polymer backbones, including polyolefins and polyesters, enabling the development of advanced materials with customized functionalities. researchgate.netpsu.edu
Table 2: Applications in Polymer and Materials Science
| Application | Role of this compound | Resulting Material/Use |
|---|---|---|
| Cellulose Modification | Reacts with hydroxyl groups to form cellulose chloroacetate. | Cellulose chloroacetate, a macroinitiator for graft polymerization. researchgate.net |
Utilization in Fine Chemical Production
This compound serves as a crucial intermediate and reagent in the manufacturing of a wide array of fine chemicals. ontosight.aicymitquimica.com Its high reactivity, stemming from the anhydride functional group, makes it an effective acylating agent for introducing the chloroacetyl group into various molecules. cymitquimica.com
Reagent for Derivatization in Analytical Procedures
In analytical chemistry, the modification of an analyte to make it suitable for a specific analytical method is a process known as derivatization. researchgate.net this compound is employed as a derivatizing agent, particularly for gas chromatography (GC) analysis. The primary goal of derivatization is often to increase the volatility and thermal stability of polar compounds, which might otherwise be difficult to analyze using GC. researchgate.netthermofisher.com
The chloroacetyl group introduced by the anhydride can improve the chromatographic behavior and detectability of the analyte. thermofisher.com For instance, compounds with active hydrogen atoms, such as amines and alcohols, can be acylated with this compound. researchgate.netlibretexts.org This process converts polar -NH and -OH groups into less polar ester and amide linkages, resulting in derivatives with improved peak shapes and volatility for GC analysis. thermofisher.com
One specific application involves the N-acetylation of amino acids in alkaline solutions. ensince.com this compound has also been utilized in the synthesis of complex molecules like dendrimers, where it transforms amine groups into N-chloroacetylated functionalities, a key step for subsequent modifications. acs.org
Table 1: Derivatization with this compound for Analytical Applications Press the "Run" button to render the table.
{ "headers": ["Analyte Class", "Purpose of Derivatization", "Resulting Functional Group", "Analytical Benefit"], "rows": [ ["Amino Acids", "N-acetylation for analysis. ensince.com", "N-Chloroacetyl amide", "Increased volatility and stability for GC."], ["Alcohols", "Acylation to form esters. libretexts.org", "Chloroacetate ester", "Reduced polarity, improved peak shape in chromatography."], ["Amines (in complex molecules)", "Conversion to N-chloroacetylated derivatives for further synthesis and analysis. acs.org", "N-Chloroacetyl amide", "Facilitates subsequent reaction steps and characterization."] ] }
Building Block for Specialty Chemicals and Agro-chemicals
This compound is a versatile building block in the synthesis of numerous commercial products, including specialty chemicals and agrochemicals. ontosight.aicymitquimica.comcabb-chemicals.com Its derivative, monochloroacetic acid (MCA), is a key intermediate in the production of a wide range of compounds. asianpubs.orgnamanchemical.com
Specialty Chemicals: The reactivity of this compound allows for its use in manufacturing dyes, pigments, and surfactants. ontosight.aiasianpubs.org For example, it is used to synthesize 3,3′-bis(sulfonato)-4,4′-bis(chloroacetamido)azobenzene (BSBCA), which is a water-soluble, thiol-reactive, and photo-switchable cross-linker. sigmaaldrich.com It is also a precursor in the production of cellulose chloroacetate. ensince.com
Agrochemicals: In the agrochemical industry, this compound and its derivatives are fundamental to the synthesis of various pesticides, including herbicides and insecticides. ontosight.ainamanchemical.comcoherentmarketinsights.com Glycine (B1666218), produced from the amination of chloroacetic acid, is a major precursor for the widely used herbicide glyphosate. coherentmarketinsights.com
Pharmaceuticals: The chloroacetyl group is a component of many complex molecules used in the pharmaceutical industry. This compound serves as an important intermediate for synthesizing active pharmaceutical ingredients (APIs). ontosight.ainamanchemical.comgoogle.com
Table 2: Examples of Chemicals Produced Using this compound Press the "Run" button to render the table.
{ "headers": ["Industry", "Product Class / Specific Chemical", "Role of this compound"], "rows": [ ["Specialty Chemicals", "Dyes and Pigments ontosight.aiasianpubs.org", "Key building block"], ["Specialty Chemicals", "Surfactants asianpubs.orgspecialchem.com", "Intermediate in synthesis"], ["Specialty Chemicals", "3,3′-bis(sulfonato)-4,4′-bis(chloroacetamido)azobenzene (BSBCA) sigmaaldrich.com", "Reagent for synthesis"], ["Agrochemicals", "Herbicides (e.g., precursors to Glyphosate) namanchemical.comcoherentmarketinsights.com", "Source of the chloroacetyl group"], ["Agrochemicals", "Insecticides thermofisher.comnamanchemical.com", "Intermediate in synthesis"], ["Pharmaceuticals", "Active Pharmaceutical Ingredients (APIs) ontosight.ainamanchemical.com", "Intermediate for complex molecule synthesis google.com"] ] }
Stereochemical Control and Asymmetric Synthesis using this compound
Asymmetric synthesis focuses on the selective production of a specific stereoisomer of a chiral molecule. uwindsor.cayork.ac.uk This control is critical in fields like pharmaceuticals, where different enantiomers or diastereomers can have vastly different biological activities.
Strategies for Diastereoselective and Enantioselective Transformations
The introduction of a chloroacetyl group using this compound can be a key step in synthetic pathways designed to control stereochemistry. While the anhydride itself is achiral, the functional group it installs can influence subsequent stereoselective reactions or be part of a substrate that undergoes such a transformation.
One strategy involves using the chloroacetyl group to create precursors for stereocontrolled reactions. For instance, in a synthesis of the azido (B1232118) oxirane, a chloroacetate derivative is formed and subsequently treated with sodium methoxide (B1231860) to yield the final epoxide product with the desired stereochemistry. hbni.ac.in In another example, the synthesis of chiral thiazolium rotaxanes involved treating a precursor with this compound before the introduction of a thiazole (B1198619) unit, leading to the formation of a specific chiral structure. researchgate.net
Furthermore, N-chloroacetylated dendrimers have been synthesized by treating amine precursors with this compound. acs.org These functionalized dendrimers were then reacted with a thiosialic acid derivative to create complex, symmetrical dendritic α-thiosialosides, demonstrating control over the final molecular architecture. acs.org The chloroacetyl group serves as a reactive handle that allows for the attachment of large, stereochemically rich fragments.
In organocatalysis, additives can be crucial for achieving high stereoselectivity. Chloroacetic acid, the hydrolysis product of the anhydride, has been used as an additive in asymmetric conjugate additions to improve reaction outcomes. nih.gov This suggests that the chemical environment created by chloroacetic species can play a role in directing the stereochemical course of a reaction.
Integration with Sustainable Chemistry Principles in Synthetic Applications
Green chemistry, or sustainable chemistry, encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unirioja.es This includes minimizing waste, improving energy efficiency, and using safer solvents.
Development of Solvent-Free or Reduced-Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and difficult to dispose of. unirioja.es Performing reactions under solvent-free conditions can lead to reduced pollution, lower costs, and simpler processes. cmu.edu
Research has demonstrated the feasibility of conducting reactions involving chloroacetic acid, the hydrated form of this compound, without traditional solvents. For example, a rapid, one-pot, solvent-free, and scavenger-free protocol has been developed for the synthesis of 2-iminothiazolidin-4-ones from the reaction of thioureas and chloroacetic acid. beilstein-journals.org The study found that the reaction rate was significantly enhanced in the fused state of the highly polar reactants compared to solution-phase methods. beilstein-journals.org
In another application, silica-supported chloroacetic acid has been used as a reusable, heterogeneous catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. researchgate.net This method offers mild reaction conditions, excellent yields, and a simple work-up procedure, highlighting the benefits of avoiding conventional solvents. researchgate.net Furthermore, an efficient and green, two-step synthesis of Imidazol-1-yl-acetic acid hydrochloride, an intermediate for Zoledronic acid, was developed using a solvent-free N-alkylation of imidazole (B134444) with tert-butyl chloroacetate. indexcopernicus.com These examples showcase a clear trend towards developing more environmentally benign synthetic routes where this compound or its derivatives can be used. specialchem.comresearchgate.netut.ee
Maximizing Atom Economy and Minimizing Waste Generation
In contemporary organic synthesis, a paramount goal is the development of processes that are not only efficient in terms of yield but also environmentally benign. The principles of green chemistry, particularly atom economy and waste minimization, provide a framework for evaluating the sustainability of a chemical reaction. um-palembang.ac.id this compound serves as a noteworthy reagent in this context, offering distinct advantages in certain synthetic applications when compared to traditional acylating agents like acyl chlorides.
Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nwnu.edu.cnresearchgate.net An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. While this compound's utility in acylation reactions is well-established, a nuanced analysis of its performance against metrics like atom economy reveals the multifaceted nature of designing "green" synthetic routes.
When used as an acylating agent, for example in the esterification of an alcohol, this compound reacts to form the desired chloroacetate ester and one equivalent of chloroacetic acid as a byproduct. nih.gov In contrast, the corresponding reaction with chloroacetyl chloride produces the same ester but yields hydrogen chloride (HCl) as the byproduct. savemyexams.comyoutube.com
A theoretical comparison of these two reactions for the esterification of ethanol (B145695) highlights the trade-offs between atom economy and the nature of the waste generated.
Table 1: Comparative Atom Economy for the Synthesis of Ethyl Chloroacetate
| Feature | Reaction with this compound | Reaction with Chloroacetyl Chloride |
| Reactants | This compound, Ethanol | Chloroacetyl Chloride, Ethanol |
| Desired Product | Ethyl Chloroacetate | Ethyl Chloroacetate |
| Byproduct | Chloroacetic Acid | Hydrogen Chloride |
| Byproduct State | Solid nih.gov | Gas youtube.com |
| Atom Economy | 56.46% | 77.07% |
As the data indicates, the reaction with chloroacetyl chloride exhibits a higher theoretical atom economy. This is because the mass of the leaving group (chloride anion, which becomes part of HCl) is significantly lower than the mass of the leaving group from the anhydride (the chloroacetate group, which forms chloroacetic acid).
The use of this compound, while yielding a byproduct with a greater mass, avoids the formation of corrosive HCl gas. youtube.com The byproduct, chloroacetic acid, is a solid that can be more easily contained, handled, and potentially recovered. nih.gov Given that chloroacetic acid is itself a valuable industrial chemical used in the synthesis of numerous products like herbicides and pharmaceuticals, its recovery from the reaction mixture presents an opportunity for recycling, thereby creating a more circular and less wasteful process. rewinz.comiitk.ac.in Industrial processes are being developed to treat and recycle mother liquors containing chloroacetic acid and related compounds, underscoring the feasibility of this approach. google.com
Therefore, the choice of this compound in organic synthesis can be a strategic decision in favor of minimizing problematic waste generation. While it may not always lead to the highest atom economy, its use results in a more manageable and potentially recyclable byproduct, aligning with the broader green chemistry goals of designing safer and more sustainable chemical processes.
Environmental Occurrence and Degradation Pathways of Chloroacetic Anhydride
Environmental Release and Distribution Dynamics
The release of chloroacetic anhydride (B1165640) into the environment is directly associated with its manufacture and industrial applications. Once released, its physical properties dictate its movement and partitioning in the atmosphere.
Chloroacetic anhydride's role as a chemical intermediate is the primary source of its environmental release. Specific industrial processes that may lead to its emission through various waste streams include its use in the N-acetylation of amino acids and as a precursor in the synthesis of cellulose (B213188) chloroacetate (B1199739). nih.gov Industrial wastewater and air emissions from manufacturing facilities are potential pathways for its entry into the environment. nih.govepa.gov
Based on its chemical properties, this compound's behavior in the atmosphere can be predicted. With a significant vapor pressure, it is expected to exist almost exclusively as a vapor in the ambient atmosphere rather than adsorbing to airborne particles. nih.gov This gaseous state allows for atmospheric transport away from the initial release point. The primary mechanism for its removal from the atmosphere is through chemical reactions and, to a lesser extent, deposition processes. nih.govrsc.org While specific deposition studies on this compound are limited, related compounds are removed from the atmosphere via wet deposition (rain, snow) and dry deposition. cdnsciencepub.comcdnsciencepub.comnih.gov
Table 1: Physical and Chemical Properties Influencing Environmental Fate
| Property | Value | Implication for Environmental Fate | Source |
|---|---|---|---|
| Molecular Formula | C₄H₄Cl₂O₃ | Basic identity of the compound. | nih.gov |
| Vapor Pressure | 3.72 x 10⁻² mm Hg at 25°C | Indicates the compound will exist as a vapor in the atmosphere. | nih.gov |
| Water Solubility | Reacts rapidly (hydrolyzes) | The compound is not persistent in aqueous environments. | nih.gov |
| Atmospheric Half-life | 44 days (estimated) | Persistence in the atmosphere via reaction with hydroxyl radicals. | nih.gov |
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic, or non-biological, degradation processes are critical to the transformation of this compound in the environment. These are primarily driven by photochemical reactions in the air and hydrolysis in water.
In the atmosphere, this compound is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov This reaction is a key pathway for its atmospheric removal. The estimated half-life for this vapor-phase reaction is approximately 44 days. nih.gov This suggests that while the compound will be broken down, it has the potential to persist in the atmosphere long enough for transport over considerable distances.
This compound is highly unstable in aqueous environments. It undergoes rapid hydrolysis to form chloroacetic acid. nih.gov This reaction is so fast that the anhydride itself is not expected to persist in water. The rate of hydrolysis is dependent on the pH of the water, with the reaction proceeding faster under more alkaline conditions. nih.gov Due to this rapid hydrolysis, this compound will not adsorb to suspended solids or sediment in aquatic systems. nih.gov
Table 2: Estimated Hydrolysis Half-life of this compound in Water
| pH | Half-life | Source |
|---|---|---|
| 7 | 37 seconds | nih.gov |
| 8 | 4 seconds | nih.gov |
Biotic Transformation and Biodegradation Processes
Direct biodegradation of this compound is unlikely in the environment due to its rapid hydrolysis. nih.gov Any microbial transformation would primarily act on its hydrolysis product, chloroacetic acid. Chloroacetic acid is known to be biodegradable by various microorganisms. oecd.orgnih.gov Studies have shown that chloroacetic acid can be mineralized to carbon dioxide in river water over a period of 8 to 10 days. oecd.org The degradation rate is often enhanced in environments where microbial populations have been previously exposed and acclimated to the compound. oecd.org The biodegradation of chloroacetic acid in soil and water leads to the formation of chloride and glycolic acid. nih.govresearchgate.net
Microbial Degradation in Soil and Aquatic Environments
Chloroacetic acid is subject to microbial degradation in both soil and aquatic environments, serving as a carbon and energy source for various microorganisms. nih.gov The rate and extent of this biodegradation are influenced by several factors, including the concentration of the acid, soil or water properties, and the presence of adapted microbial populations. researchgate.net
In soil, chloroacetic acids are both produced through natural processes and broken down by microbial activity. researchgate.netnih.gov Studies using radiolabeled compounds have shown that dichloroacetic acid (DCA) tends to degrade faster than trichloroacetic acid (TCA). researchgate.net The degradation of these compounds is a key part of the natural chlorine cycle in forest ecosystems. researchgate.netresearchgate.net For instance, the bacterium Xanthobacter autotrophicus GJ10 has demonstrated the ability to completely degrade monochloroacetic acid (MCA) in batch cultures, even with partial substrate inhibition occurring at concentrations above 25.4 mM. nih.gov Similarly, a bacterium identified as Pseudomonas sp. strain R1, isolated from a paddy field, can degrade MCA at concentrations ranging from 5 to 40 mM. scialert.net The degradation process in soil is considered to be rapid for both DCA and TCA. psu.edu
In aquatic environments, the persistence of chloroacetic acids varies. One study in pond microcosms observed that dichloroacetic acid had the shortest residence time (approximately 4 days), followed by monochloroacetic acid (approximately 14 days), and trichloroacetic acid having the longest (approximately 40 days). nih.gov The degradation in aquatic systems is also primarily a biological process. mdpi.comscispace.com Bacteria capable of degrading these compounds are found in diverse aquatic habitats, from freshwater to marine environments. mdpi.com The biodegradation under aerobic conditions typically leads to the formation of chloride and corresponding organic acids like glycolic acid, glyoxylic acid, and oxalic acid. nih.govecetoc.org
Enzymatic Dehalogenation and Metabolic Pathways
The key step in the microbial degradation of chloroacetic acid is enzymatic dehalogenation, the cleavage of the carbon-halogen bond. This reaction is catalyzed by a class of enzymes called dehalogenases. scialert.netfrontiersin.org
Hydrolytic dehalogenases are primarily responsible for this process, initiating the breakdown by cleaving the carbon-chlorine bond. scialert.netecetoc.org This enzymatic hydrolysis results in the formation of glycolic acid and hydrochloric acid. ecetoc.org The glycolic acid then enters central metabolic pathways, where it is converted to glyoxylic acid and further metabolized to carbon dioxide and water, providing energy and biomass for the microorganism. ecetoc.org
Several types of dehalogenases with activity towards chloroacetic acids have been identified:
Haloacid Dehalogenases (HADs): These are a major group of enzymes that act on haloalkanoic acids. mdpi.com For example, the dehalogenase from Xanthobacter autotrophicus GJ10 is a key enzyme in its metabolic pathway for 1,2-dichloroethane, which involves the degradation of chloroacetate. nih.govtandfonline.com
L-2-Haloacid Dehalogenases (L-DEX): These enzymes specifically act on L-isomers of 2-haloalkanoic acids. The dehalogenase from Xanthobacter autotrophicus GJ10, for instance, involves a nucleophilic aspartate residue that forms a covalent enzyme-ester intermediate, which is then hydrolyzed. mdpi.com
D-2-Haloacid Dehalogenases (D-DEX): These enzymes catalyze the dehalogenation of D-haloalkanoic acids. mdpi.com
Formation and Natural Occurrence in Environmental Contexts
Chloroacetic acid is not only an anthropogenic pollutant but is also formed through natural processes in the environment.
Formation from Atmospheric Multiphase VOC-Chlorine Chemistry
A significant natural source of chloroacetic acid is the atmospheric reaction between volatile organic compounds (VOCs) and chlorine radicals (Cl•). copernicus.orgcopernicus.org These reactions are particularly noted in coastal areas where chlorine is more abundant. copernicus.orgresearchgate.net
Observations at a coastal site in southern China revealed a distinct daily pattern of chloroacetic acid, with concentrations peaking during the daytime at levels of 13 to 19 parts per trillion (ppt). copernicus.orgcopernicus.org This pattern points to a photochemical formation mechanism. The process is initiated by halogen radicals (like Cl•), which originate from the photolysis of halogen-containing species. copernicus.org These radicals react with various VOCs. While ethene was once thought to be the main precursor, recent models suggest it accounts for less than 1% of the observed chloroacetic acid. vulcanchem.com Instead, a more complex multiphase chemistry is involved. copernicus.orgcopernicus.org
The proposed mechanism involves several steps:
Gas-phase reactions between chlorine radicals and VOCs like isoprene (B109036) and its oxidation products form chlorinated oxygenated VOCs (Cl-OVOCs), such as chloroacetaldehyde (B151913). copernicus.orgcopernicus.orgresearchgate.net
These Cl-OVOCs then undergo heterogeneous conversion on aerosol surfaces. copernicus.orgvulcanchem.com
The multiphase reaction of chloroacetaldehyde is a key step, contributing significantly to the formation of gaseous chloroacetic acid. copernicus.orgresearchgate.net
Box model simulations that include this multiphase chemistry can account for a substantial portion (32-56%) of the observed chloroacetic acid levels, highlighting the importance of these atmospheric pathways. copernicus.orgvulcanchem.com
Natural Chlorination of Organic Matter (e.g., Acetic Acid, Humic Acids)
Chloroacetic acids are naturally produced in soils through the chlorination of organic matter, a process mediated by enzymes. researchgate.netnih.gov This biotic formation pathway is a component of the natural chlorine cycle in terrestrial ecosystems, particularly forests. avcr.cz
The key enzymes involved are chloroperoxidases (CPOs), which are found in soil fungi like Caldariomyces fumago. researchgate.netuni-heidelberg.de These enzymes catalyze the chlorination of various organic substrates in the presence of chloride ions and hydrogen peroxide. uni-heidelberg.de
Key findings on the natural formation include:
Humic and Fulvic Acids: Studies have shown that chloroperoxidase can chlorinate humic and fulvic acids, which are major components of soil organic matter, to produce dichloroacetic acid (DCA) and trichloroacetic acid (TCA). researchgate.netuni-heidelberg.denih.gov The amount of chloroacetates formed shows a linear relationship with the amount of humic acid present. nih.gov The addition of iron (Fe²⁺, Fe³⁺) and hydrogen peroxide can enhance this abiotic formation. nih.govresearchgate.net
Acetic Acid: Direct enzymatic chlorination of acetic acid by chloroperoxidase has been shown to lead to the formation of dichloroacetic acid. researchgate.net
Phenolic Moieties: Phenolic compounds, which are structural units of humic acids, can also serve as precursors. For example, experiments with phenoxyacetic acid yielded significant amounts of monochloroacetic acid (MCA). nih.gov
These processes demonstrate that chloroacetic acids are continuously produced and degraded in soil, acting as intermediates in the decomposition of soil organic matter. researchgate.netresearchgate.net
Environmental Monitoring and Advanced Analytical Approaches
Due to their widespread occurrence and potential toxicity, sensitive and accurate analytical methods are crucial for monitoring chloroacetic acids in various environmental matrices like water and air.
Chromatographic and Spectroscopic Methods for Environmental Trace Analysis
A range of chromatographic and spectroscopic techniques are employed for the trace analysis of chloroacetic acids. These methods often require a derivatization step to convert the non-volatile acids into more volatile forms suitable for analysis. researchgate.net
Gas Chromatography (GC) is a widely used technique.
GC with Electron Capture Detection (GC-ECD): This is a common approach where chloroacetic acids are first converted to their ester derivatives (e.g., propyl or methyl esters) before analysis. researchgate.netresearchgate.net
GC-Mass Spectrometry (GC-MS): This method provides higher selectivity and is used for confirming the identity of the acids. researchgate.net For determining trace levels in air, a silanization-gas chromatography method has been developed with a detection limit of 0.05 mg/m³ for a 15 L air sample. nih.gov Another GC-FID method for air samples has a working range starting from 0.3 mg/m³. keikaventures.com
Liquid Chromatography (LC) is also frequently used, particularly for water samples, as it can often analyze the acids directly without derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is used for analyzing chloroacetic acids in workplace air after extraction from filters. It can achieve limits of quantification down to 0.002 mg/m³ for a 120-liter air sample. baua.deuzh.ch A method for analyzing monochloroacetic and dichloroacetic acids in betaine (B1666868) samples using HPLC with a phenyl column and PDA detection reported detection limits of 0.1 and 0.15 µg/mL, respectively. researchgate.net
LC-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for trace analysis in complex matrices. acs.org Electrospray ionization (ESI) is a common interface. nih.gov A rapid HPLC-ICP-MS/MS method has been developed for the simultaneous determination of nine haloacetic acids in water, with detection limits for chloroacetic acids in the range of 1.4–1.6 μg Cl/L. nih.govnih.gov
These advanced analytical methods enable the detection and quantification of chloroacetic acids at the low concentrations typically found in the environment, which is essential for assessing exposure and understanding their environmental fate. nih.govuta.edu
Interactive Data Table: Analytical Methods for Chloroacetic Acid
Interactive Data Table: Environmental Formation of Chloroacetic Acid
Sample Preparation and Enrichment Techniques for Environmental Matrices
The accurate determination of this compound and its degradation products in environmental matrices such as water and soil requires effective sample preparation and enrichment techniques. These steps are crucial for isolating the target analytes from complex sample matrices, concentrating them to detectable levels, and removing interfering substances. researchgate.netmdpi.com Given that this compound rapidly hydrolyzes to chloroacetic acid in aqueous environments, many analytical methods focus on the detection of the more stable chloroacetic acid as an indicator of the parent anhydride's presence. nih.govresearchgate.net
Several modern sample preparation techniques are applicable for the analysis of polar compounds like chloroacetic acid in environmental samples. researchgate.net These methods offer advantages over traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample degradation, and improving efficiency. researchgate.net
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. researchgate.netmdpi.com The process involves passing the sample through a solid adsorbent material that retains the target analyte. After washing away interferences, the analyte is eluted with a small volume of a suitable solvent. mdpi.com For haloacetic acids like chloroacetic acid, various polymeric SPE sorbents have been tested, with materials like LiChrolut EN and amino-modified nanoporous silica (B1680970) (APS-SBA-15) showing good performance for extraction from water and other media. researchgate.net The use of nanomaterials in SPE can lead to particularly high enrichment factors. researchgate.net
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net The fiber can be exposed directly to a liquid sample or to the headspace above it. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net
Derivatization is often a necessary step, particularly for analysis by gas chromatography (GC). wisdomlib.org Chloroacetic acid's high polarity and low volatility make it difficult to analyze directly with GC. wisdomlib.org Derivatization converts the polar analyte into a more volatile and thermally stable derivative. A common derivatizing agent used for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the acidic proton of chloroacetic acid to form a more volatile silyl (B83357) ester. wisdomlib.org This allows for improved chromatographic peak shape and accurate quantification. wisdomlib.org this compound itself has also been utilized as a derivatizing agent in analytical methods for other compounds, such as chlorocatechols. asm.org
The selection of a specific sample preparation method depends on several factors, including the environmental matrix (water, soil), the nature of the target analyte, the required detection limits, and the analytical instrumentation available. mdpi.com
Advanced Characterization and Analytical Methodologies for Chloroacetic Anhydride
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the molecular structure of chloroacetic anhydride (B1165640) by identifying its functional groups and analyzing its atomic connectivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in chloroacetic anhydride. The IR spectrum of an acid anhydride is distinguished by the presence of two carbonyl (C=O) stretching bands, a result of symmetric and asymmetric stretching vibrations. spectroscopyonline.com this compound exhibits two strong absorption peaks in the carbonyl region, typically around 1820 cm⁻¹ and 1750 cm⁻¹. spectroscopyonline.com The higher frequency band corresponds to the asymmetric C=O stretch, while the lower frequency band is due to the symmetric stretch.
Another significant feature in the IR spectrum is the C-O-C stretching vibration of the anhydride linkage, which appears as a strong band in the region of 1300 to 1000 cm⁻¹. spectroscopyonline.com The presence of the carbon-chlorine (C-Cl) bond also gives rise to a characteristic absorption band. The exact positions of these peaks can be found in spectral databases, and commercial-grade this compound is expected to have an IR spectrum that conforms to a reference standard. nih.govthermofisher.com
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Asymmetric Stretch | ~1820 |
| Carbonyl (C=O) | Symmetric Stretch | ~1750 |
Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g., Mull, ATR) and the physical state of the sample. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound is relatively simple due to the molecule's symmetry. chemicalbook.com It features a single prominent signal corresponding to the methylene (B1212753) protons (-CH₂-) of the chloroacetyl groups. This signal typically appears as a singlet in the region of 4.3-4.5 ppm. chemicalbook.com The chemical shift is influenced by the electronegativity of the adjacent chlorine atom and the carbonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides further structural confirmation. chemicalbook.comspectrabase.com It shows two distinct signals for the two types of carbon atoms in the molecule. The signal for the carbonyl carbon (C=O) appears significantly downfield, typically in the range of 163-165 ppm. chemicalbook.com The signal for the methylene carbon (-CH₂Cl) is observed further upfield, generally around 40-42 ppm. chemicalbook.com The presence of chloroacetic acid as an impurity may be detected in the spectra. spectrabase.com
Table 2: Typical NMR Spectral Data for this compound
| Nucleus | Group | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | -CH₂Cl | ~4.4 |
| ¹³C | -CH₂Cl | ~41 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent used. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. nist.gov The molecular weight of this compound (C₄H₄Cl₂O₃) is approximately 170.98 g/mol . spectrabase.comnist.gov
In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation in predictable ways. libretexts.org The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2, M+4) reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways involve the cleavage of the C-O or C-C bonds. A primary fragmentation is the alpha-cleavage adjacent to the carbonyl group, which can lead to the formation of the chloroacetyl cation (ClCH₂CO⁺) with a characteristic m/z (mass-to-charge ratio). libretexts.org Analysis of these fragment ions allows for unambiguous identification of the compound. nist.govresearchgate.net
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.
Gas Chromatography (GC) and Coupled Techniques
Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and quantifying it. thermofisher.com Given its volatility, this compound can be analyzed directly by GC, often using a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity to the halogenated compound. publications.gc.cashimadzu.com The purity of commercial this compound is often specified to be ≥96.0% as determined by GC. thermofisher.com
The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, for this compound is 1116 on a standard non-polar column. nih.gov GC can also be coupled with mass spectrometry (GC-MS), combining the separation power of GC with the identification capabilities of MS for definitive analysis. spectrabase.com
This compound is also widely used as a derivatizing agent to improve the volatility and thermal stability of other analytes, such as phenols or certain pesticides, for GC analysis. publications.gc.cashimadzu.comjcsp.org.pk
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another key analytical tool, particularly for analyzing this compound and its related compounds, such as its hydrolysis product, chloroacetic acid. thermofisher.com Direct analysis of the anhydride by reversed-phase HPLC can be challenging due to its high reactivity and rapid hydrolysis in the presence of water, a common component of mobile phases. nih.gov
Therefore, HPLC methods are often developed to quantify chloroacetic acid, which may be present as an impurity or a degradation product. sielc.comacs.org These methods typically use a C18 reversed-phase column with a buffered aqueous-organic mobile phase and UV detection. acs.orgresearchgate.net For trace analysis of chloroacetic acid in complex matrices, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS) to achieve high sensitivity and selectivity. acs.org this compound itself is also used as a derivatizing reagent to enable or enhance the detection of other molecules by HPLC. jcsp.org.pk
Derivatization Strategies for Enhanced Chromatographic Performance
Direct chromatographic analysis of highly polar compounds like chloroacetic acid, the hydrolysis product of this compound, can be challenging, particularly in gas chromatography (GC) where volatility is paramount. wisdomlib.orgthermofisher.com To overcome issues of poor peak shape, low volatility, and strong adsorption within the chromatographic system, derivatization strategies are employed. wisdomlib.orgresearchgate.net This process chemically modifies the analyte to create a derivative with properties more suitable for analysis, such as increased volatility or enhanced detector response. sigmaaldrich.comresearchgate.net
For the analysis of related chloroacetic acids, several derivatization reagents have proven effective. These strategies are directly applicable to the analysis of this compound, as the anhydride itself is highly reactive and can be converted into a more stable, volatile derivative.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert polar carboxylic acids into their more volatile trimethylsilyl (B98337) (TMS) esters. wisdomlib.orgsigmaaldrich.com This technique has been successfully applied to quantify chloroacetic acid in pharmaceutical ingredients, where the derivatization was critical for achieving the necessary volatility and clear peak resolution for GC analysis. wisdomlib.org
Alkylation/Esterification: Alkylation is another key strategy. Pentafluorobenzyl bromide (PFBBr) is an effective reagent for converting carboxylic acids into their corresponding fluorinated esters. thermofisher.com This method enhances detectability and allows for the separation of derivatized chloroacetic acids with highly symmetrical peak shapes using a 5% phenyl methypolysiloxane phase GC column. thermofisher.com Other approaches include esterification using methanolic HCl. sigmaaldrich.com
Acylation: While this compound itself is used as an acylating agent for derivatizing other compounds like amino acids, sigmaaldrich.comgreyhoundchrom.com this inherent reactivity means it can also be targeted by other reagents to form stable derivatives for analysis.
Pre-column Derivatization for HPLC: For High-Performance Liquid Chromatography (HPLC), derivatization is used to introduce chromophoric or fluorophoric tags, enhancing UV or fluorescence detection. researchgate.net For instance, 1-naphthylamine (B1663977) has been used as a pre-column derivatization reagent for the HPLC analysis of chloroacetic acid. bohrium.comgoogle.com Another approach uses nitrophenylhydrazine (B1144169) reagents, which react with carboxylic acids to form products with strong UV absorption, shifting the detection to a higher wavelength (320-450 nm) and avoiding interference from matrix components. google.comgoogle.com
The selection of a derivatization strategy depends on the analytical technique (GC or HPLC), the nature of the sample matrix, and the required sensitivity. sigmaaldrich.comsmolecule.com
Table 1: Common Derivatization Reagents for Chloroacetic Acid/Anhydride Analysis
| Derivatization Reagent | Analyte Functional Group | Purpose | Analytical Technique | Reference |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid | Increases volatility for GC | Gas Chromatography (GC) | wisdomlib.org |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | Increases volatility and detectability | Gas Chromatography (GC) | thermofisher.com |
| 1-Naphthylamine | Carboxylic Acid | Adds UV-active group for HPLC | HPLC-UV | bohrium.comgoogle.com |
Advanced Characterization Techniques
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample. It serves as a crucial purity check and confirmation of a compound's empirical formula. For this compound, with a molecular formula of C₄H₄Cl₂O₃, the theoretical elemental composition provides a benchmark against which synthesized or commercial batches can be compared.
The expected elemental composition is a unique identifier for the compound. Any significant deviation from these theoretical values in an experimental sample would indicate the presence of impurities, residual solvents, or incomplete reaction. This technique is a cornerstone of chemical characterization, often performed alongside spectroscopic methods to provide a complete and unambiguous identification of a substance. elementalmicroanalysis.comsciforum.net
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Quantity in Molecule | Total Mass in Molecule | Mass Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 28.10% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.36% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 41.47% |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.07% |
| Total | 170.979 | 100.00% |
Data sourced from DrugFuture.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This compound is known to be a crystalline solid, forming prisms from benzene (B151609). nih.gov An XRD analysis would provide definitive information on its solid-state structure.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing:
Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal lattice.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.
Molecular Conformation: The spatial arrangement of the atoms in the molecule.
Intermolecular Interactions: How individual molecules pack together in the crystal, including hydrogen bonds and other non-covalent interactions.
While XRD studies have been conducted on complexes and derivatives containing the chloroacetate (B1199739) moiety, sciforum.netamu.edu.plderpharmachemica.com a detailed, publicly available crystal structure of pure this compound was not identified in the surveyed literature. However, the application of single-crystal XRD would be the standard and definitive method to elucidate its molecular and packing structure. researchgate.net
Method Validation and Quality Assurance in Analytical Research
Assessment of Analytical Precision, Accuracy, and Detection Limits
To ensure that an analytical method for quantifying this compound or its related impurities is reliable, robust, and fit for purpose, it must undergo rigorous validation according to guidelines such as those from the International Council for Harmonisation (ICH). wisdomlib.orgjapsonline.com This process assesses key performance parameters, including precision, accuracy, and detection limits.
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For example, in a GC method for a related compound, repeatability was found to be between 1.4-3.0%. nih.gov
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is spiked into a sample matrix. A validated GC method for chloroacetic acid demonstrated an acceptable accuracy range of 90% to 110%. wisdomlib.org Another study reported an average recovery rate between 82.4% and 105.6%. google.com
Detection and Quantitation Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for analyzing trace-level impurities.
Table 3: Examples of Validated Method Performance for Chloroacetic Acid/Related Compounds
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Linearity (Correlation Coefficient) | 0.9990 | GC-FID | wisdomlib.org |
| 0.9995 - 1.0000 | GC-FID | nih.gov | |
| >0.999 | HPLC-DAD | google.com | |
| Accuracy (Recovery) | 90% - 110% | GC-FID | wisdomlib.org |
| 82.4% - 105.6% | HPLC-DAD | google.com | |
| Limit of Detection (LOD) | 0.0081% | GC-FID | wisdomlib.org |
| 0.02 - 0.05 µg/mL | HPLC-DAD | google.com | |
| Limit of Quantitation (LOQ) | 0.025% | GC-FID | wisdomlib.org |
| 0.10% wt/wt (for CAA) | GC-FID | nih.gov |
Future Research Directions and Emerging Trends in Chloroacetic Anhydride Chemistry
Development of Novel and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability and efficiency is spurring research into new ways to synthesize chloroacetic anhydride (B1165640) and related compounds. The goal is to move beyond traditional methods, which can be energy-intensive and produce significant waste, toward more advanced and environmentally benign processes.
Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient technologies, is a major driver of innovation. researchgate.netscispace.com In this context, microwave-assisted synthesis has emerged as a promising technique. Research into the synthesis of chloroacetic acid, a closely related compound, has demonstrated the potential of microwave irradiation. When using acetic anhydride as a catalyst for the chlorination of acetic acid, microwave heating has been shown to accelerate the reaction, significantly shorten reaction times, and improve both yield and selectivity compared to conventional heating methods. asianpubs.orgresearchgate.netasianpubs.org
One study found that optimal conditions for the microwave-assisted synthesis of chloroacetic acid included a microwave power of 300 W and a reaction time of 3.5 hours, achieving a yield of 94.31% and a selectivity of 93.01%. asianpubs.orgasianpubs.org This represents a significant improvement in reaction rate and selectivity over traditional heating. asianpubs.org The success in this related synthesis strongly suggests that direct microwave-assisted synthesis of chloroacetic anhydride could offer similar benefits, a key area for future research. Further exploration into continuous flow processes, another form of process intensification, could also lead to more efficient and scalable production methods for this compound. researchgate.netmarket.us
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chloroacetic Acid
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | 3.5 hours asianpubs.org | Significantly longer asianpubs.org |
| Yield | 94.31% asianpubs.org | Lower asianpubs.org |
| Selectivity | 93.01% asianpubs.org | Lower (selectivity is 1.44 times less) asianpubs.org |
| Energy Source | 300 W Microwave asianpubs.org | Traditional heating methods asianpubs.org |
There is a clear trend towards designing more sophisticated and highly selective catalytic systems for reactions involving this compound and its precursors. Research has moved beyond simple catalysts to explore complex co-catalyst systems and novel catalytic materials. For instance, the synthesis of chloroacetic acid has been improved by using acetic anhydride in conjunction with solid superacid co-catalysts, such as SO₄²⁻/MₓOᵧ (where MₓOᵧ can be ZrO₂, TiO₂, Fe₂O₃, etc.). google.comgoogle.com These solid acid catalysts can significantly accelerate the chlorination reaction, shortening the time required and reducing by-products. google.com
Another innovative approach involves the use of thermoregulated ionic liquids based on polyoxometalates as catalysts for the synthesis of chloroacetates. rsc.org These catalysts can be easily separated from the product and reused multiple times without a significant loss in activity, offering both high efficiency and an environmentally friendly profile. rsc.org The development of such recyclable and highly active catalysts is a cornerstone of modern synthetic chemistry. The use of zeolites as solid acid catalysts is also being explored to enhance regioselectivity and create greener synthetic processes. psu.edu Future work will likely focus on designing catalysts that are not only highly selective but also robust, cost-effective, and environmentally benign.
Expanding the Scope of Synthetic Applications
This compound is a valuable reagent for introducing the chloroacetyl group into molecules. fscichem.com Its reactivity is being harnessed in increasingly complex and high-value applications, from life-saving medicines to advanced functional materials.
This compound is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. fscichem.comfscichem.com It is used as a core intermediate for producing amino acid drugs and antibiotics. fscichem.com Its utility has been demonstrated in the synthesis of specific compounds such as D,L-7-azatryptophan. sigmaaldrich.comchemicalbook.comfishersci.casigmaaldrich.com
Furthermore, this compound plays a role in modern drug discovery efforts. For example, it has been used in the synthesis of potential dual inhibitors of MDM2/MDMX, which are important targets in cancer therapy. researchgate.net The ability to use this compound to protect hydroxyl groups on nucleosides is also critical for the total synthesis of nucleic acids and their analogs, which have broad therapeutic potential. acs.org As medicinal chemists tackle increasingly complex molecular targets, the demand for versatile and reactive building blocks like this compound is expected to grow.
The unique properties of the chloroacetyl group make this compound a valuable precursor in material science. One notable application is in the synthesis of 3,3′-bis(sulfonato)-4,4′-bis(chloroacetamido)azobenzene (BSBCA), which is a water-soluble, thiol-reactive, and photo-switchable cross-linker. sigmaaldrich.comchemicalbook.comfishersci.ca Materials with photo-switchable properties are of great interest for applications in areas such as smart materials, drug delivery systems, and molecular electronics.
Derivatives of this compound are also employed as key raw materials for synthetic resins used in coatings, adhesives, and composite materials. fscichem.com They can also function as surfactants, emulsifiers, stabilizers, and plasticizers, improving the performance and processing characteristics of various products. fscichem.comfscichem.com The continued exploration of this compound in polymer and material science is expected to yield new functional materials with tailored properties.
Advancements in Green Chemistry for this compound
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing research related to this compound. psu.edu
A key focus is the development of environmentally friendly synthetic protocols. Research has shown the feasibility of conducting chloroacetylation reactions in aqueous buffers, avoiding the use of toxic organic solvents. tandfonline.com This approach is particularly advantageous as the product often precipitates from the reaction medium, allowing for easy isolation by simple filtration and avoiding laborious purification steps. tandfonline.com
Another green strategy involves designing synthetic routes that minimize waste and energy consumption. A patented process for synthesizing this compound from sodium chloroacetate (B1199739) and chloroacetyl chloride avoids the production of corrosive hydrogen chloride gas, thereby lowering the anti-corrosion requirements for equipment and reducing energy use. wipo.int The growing demand for bio-based chemicals is also driving interest in producing chloroacetic acid and its derivatives from renewable feedstocks, which represents a major long-term goal for sustainable chemical production. market.us
Table 2: Green Chemistry Approaches in this compound Related Syntheses
| Green Chemistry Principle | Application/Research Finding | Reference |
|---|---|---|
| Safer Solvents | Use of aqueous buffers instead of toxic organic solvents for chloroacetylation. | tandfonline.com |
| Atom Economy / Waste Prevention | Synthesis process designed to avoid the generation of HCl gas. | wipo.int |
| Catalysis | Use of recyclable, thermoregulated ionic liquid catalysts. | rsc.org |
| Design for Energy Efficiency | Microwave-assisted synthesis reduces reaction time and energy input. | asianpubs.org |
| Use of Renewable Feedstocks | Growing demand and research into bio-based chloroacetic acid. | market.us |
Innovative Use of Deep Eutectic Solvents and Bio-based Solvents
The quest for greener and more sustainable chemical synthesis has led to the exploration of novel solvent systems for reactions involving this compound. Traditional organic solvents are often volatile, toxic, and environmentally harmful. Deep eutectic solvents (DESs) and bio-based solvents are emerging as promising alternatives, offering unique properties and environmental benefits. rsc.orgmdpi.com
Deep Eutectic Solvents (DESs):
DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of its individual components. rsc.orgmdpi.com They are characterized by their low volatility, low toxicity, biodegradability, and high thermal stability. mdpi.comresearchgate.netacs.org
Recent research has demonstrated the potential of chloroacetic acid-based DESs. researchgate.netuok.ac.ir These solvents, formed by combining chloroacetic acid (as the HBD) with various quaternary ammonium (B1175870) salts (as the HBAs), have been successfully used to solubilize metal oxides like Fe3O4, CuO, ZnO, and PbO. researchgate.netuok.ac.ir The physical properties of these DESs, such as density, viscosity, and conductivity, can be tailored by varying the HBA and the molar ratio of the components. researchgate.netuok.ac.ir Furthermore, choline (B1196258) chloride-based DESs, with chloroacetic acid as the HBD, have been tested as catalysts in multi-component reactions, such as the synthesis of monastrol, a precursor for a pharmaceutical ingredient. mdpi.com
Bio-based Solvents:
Bio-based solvents, derived from renewable resources like plants and biomass, offer another avenue for greening this compound chemistry. researchgate.net Solvents like limonene (B3431351) and p-cymene, derived from citrus fruits and other plants, are being investigated as potential replacements for petroleum-based solvents in various organic reactions. researchgate.net While specific applications directly involving this compound are still emerging, the broader trend towards bio-based solvents suggests a promising future for their integration into processes utilizing this reagent. The development of bio-based solvents aligns with the principles of a circular bio-economy, aiming to create closed-loop systems where waste from one process becomes a resource for another. at.ua
Strategies for By-product Utilization and Circular Economy Principles
The chemical industry is increasingly adopting circular economy principles to minimize waste, conserve resources, and reduce its environmental footprint. hsh-chemie.comkaizen.com This paradigm shift focuses on designing processes where by-products are not considered waste but are instead valorized and reintegrated into the production cycle. chemiehoch3.demdpi.com
In the context of this compound synthesis and its applications, significant opportunities exist for by-product utilization. For instance, in many reactions where this compound is used as a reagent, chloroacetic acid or its salts are generated as by-products. These can potentially be recovered and recycled back into the manufacturing process of this compound itself.
The core principles of a circular economy applicable to the this compound industry include:
Waste as a Resource: Viewing by-products and waste streams as valuable raw materials for other processes. mdpi.com
Closing the Loop: Implementing closed-loop systems where materials are continuously recycled and reused, minimizing the need for virgin resources. hsh-chemie.com
Sustainable Product Design: Designing chemical products and processes that are inherently more resource-efficient and generate less waste. eurjchem.com
By embracing these principles, the chemical industry can move towards a more sustainable and economically viable model for the production and use of this compound. hsh-chemie.comchemiehoch3.de
Interdisciplinary Research on Environmental Impact and Mitigation
The environmental fate and impact of this compound and its derivatives are critical areas of ongoing research. A comprehensive understanding of its ecotoxicology and the development of effective remediation technologies are essential for responsible management of this chemical.
Comprehensive Ecotoxicological Investigations and Risk Assessment
This compound and its primary hydrolysis product, chloroacetic acid, can pose risks to the environment. ontosight.ai Studies have shown that chloroacetic acid can be toxic to aquatic life. ashland.com Environmental risk assessments have indicated that this compound can contribute to the risk quotient for fish and earthworms. ontosight.ai The compound has been detected in various environmental compartments, including surface water, groundwater, and soil. ontosight.ai
Future research in this area should focus on:
Detailed Ecotoxicological Profiling: Conducting comprehensive studies to understand the long-term effects of low-level exposure on a wider range of organisms and ecosystems.
Bioaccumulation and Biotransformation: Investigating the potential for bioaccumulation in food chains and the transformation pathways of chloroacetic acid in different environmental matrices.
Risk Assessment Modeling: Developing more sophisticated models to predict the environmental distribution and potential risks of this compound and its degradation products under various release scenarios.
While some assessments suggest that chloroacetic acid is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB), continuous monitoring and research are crucial. chemicalbook.comcarlroth.com
Development of Advanced Remediation and Degradation Technologies
Significant research efforts are directed towards developing efficient and environmentally friendly technologies for the remediation of water and soil contaminated with chloroacetic acid.
Advanced Oxidation Processes (AOPs): AOPs are a promising set of technologies that utilize highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants. core.ac.ukresearchgate.net
Fenton and Modified Fenton Processes: The Fenton reaction, which involves hydrogen peroxide and iron ions, and its modifications (e.g., using aluminum ions) have shown effectiveness in degrading monochloroacetic acid. core.ac.uk
Photocatalysis: UV-irradiated titanium dioxide (TiO2) has been studied for the photocatalytic degradation of chloroacetic acids, breaking them down into carbon dioxide, chloride ions, and other simpler molecules. researchgate.net
Biodegradation: Microbial degradation offers a sustainable approach to remediation. Chloroacetic acid has been shown to be biodegradable under certain conditions, with some studies reporting over 70-90% degradation in laboratory tests using sewage or acclimated sludge. oecd.org
Other Promising Technologies:
Electrochemical Oxidation: This technique, particularly in microfluidic reactors, is being explored for the degradation of chloroacetic acid in wastewater. researchgate.net
Phytoremediation: This approach uses plants to remove, degrade, or stabilize contaminants in soil and water. nih.gov Techniques like phytoextraction, phytostabilization, and phytovolatilization could potentially be applied to chloroacetic acid contamination. nih.gov
In Situ Chemical Reduction (ISCR): This method involves injecting reagents into the subsurface to chemically reduce contaminants and is a common technique for remediating chlorinated solvents. augustmack.com
The table below summarizes some of the key remediation technologies being investigated for chloroacetic acid.
| Remediation Technology | Description | Key Findings |
| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive radicals to degrade pollutants. core.ac.ukresearchgate.net | Fenton, modified Fenton, and photocatalytic processes have shown high degradation efficiencies for chloroacetic acid. core.ac.ukresearchgate.net |
| Biodegradation | Employs microorganisms to break down contaminants. oecd.org | Chloroacetic acid is biodegradable, with degradation rates influenced by factors like acclimation of the microbial population. oecd.org |
| Electrochemical Oxidation | Uses an electric current to oxidize pollutants. researchgate.net | Effective for degrading chloroacetic acid in wastewater, with efficiency dependent on parameters like current density and flow rate. researchgate.net |
| Phytoremediation | Leverages plants for contaminant removal and stabilization. nih.gov | A green and cost-effective approach with potential for large-scale application. nih.gov |
| In Situ Chemical Reduction (ISCR) | Involves injecting reducing agents into the contaminated area. augustmack.com | A primary method for remediating chlorinated solvents in groundwater. augustmack.com |
Application of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis
Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering significant advantages over traditional batch methods. nih.govacs.org This technology involves performing chemical reactions in a continuously flowing stream within a reactor, providing precise control over reaction parameters and enhancing safety and scalability. nih.govresearchgate.net
The synthesis of this compound and its subsequent use in chemical processes are well-suited for the application of flow chemistry. Key advantages include:
Enhanced Safety: Continuous flow systems handle smaller volumes of reactive materials at any given time, minimizing the risks associated with exothermic reactions and hazardous intermediates. acs.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control and higher yields. nih.gov
Scalability: Scaling up a reaction in a flow system can often be achieved by simply running the process for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov
Process Intensification: Flow chemistry enables the use of more extreme reaction conditions (e.g., higher temperatures and pressures) in a controlled manner, potentially leading to faster reactions and improved efficiency. acs.org
Several patents and research articles describe continuous processes for the production of chloroacetic acid and its derivatives, highlighting the industry's move towards more efficient and safer manufacturing. google.compatsnap.comchinareactor.com The application of flow chemistry to the synthesis of this compound itself, for example, by reacting chloroacetyl chloride with chloroacetic acid, could streamline production and improve product purity. google.com
Advanced Mechanistic Insights from Synergistic Computational and Experimental Studies
A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes and designing novel reactions. The combination of computational chemistry and experimental studies provides a powerful synergistic approach to unraveling the intricate details of chemical transformations involving this compound. mdpi.comrsc.orgresearchgate.net
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. acs.org Such studies can elucidate reaction pathways, identify transition states, and predict the influence of substituents on reaction outcomes. mdpi.comresearchgate.net For example, computational studies have been used to investigate the dimerization of coumarins in the presence of this compound, suggesting that a radical mechanism is more favorable. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including solvent effects and the interactions between reactants.
Experimental Techniques:
Spectroscopic Methods: Techniques like FT-IR and UV-vis spectroscopy can be used to monitor the progress of reactions and identify intermediates. acs.org
Kinetic Studies: Detailed kinetic experiments can provide quantitative data on reaction rates and help to validate proposed mechanisms. researchgate.net
By integrating computational predictions with experimental observations, researchers can gain a more complete picture of the reaction mechanisms. rsc.orgrsc.org This synergistic approach has been successfully applied to understand the electronic and spectroscopic properties of various organic compounds and can be instrumental in elucidating the complex reactions of this compound. acs.org For instance, understanding the multiphase conversion of chloroacetaldehyde (B151913) to chloroacetic acid in the atmosphere has been advanced through a combination of quantum chemistry calculations and atmospheric modeling. copernicus.org This knowledge is crucial for developing more accurate models of atmospheric chemistry and for designing new catalysts and reaction conditions for the selective synthesis of desired products.
Q & A
Q. What are the established methods for synthesizing chloroacetic anhydride, and how do reaction conditions influence yield?
this compound is synthesized via two primary routes:
- Dehydration of chloroacetic acid using P₂O₅ or by reacting chloroacetic acid with acetic anhydride .
- Chlorination of acetic anhydride in fluidized bed reactors under optimized conditions (200–250°C, 1–2 MPa pressure), achieving >99% conversion rates . Key factors include catalyst selection (e.g., acetyl chloride recycling) and temperature control to minimize byproducts like dichloroacetic acid .
Q. How can researchers safely handle and store this compound in laboratory settings?
Due to its toxicity (R23/24/25) and corrosivity (R35), strict protocols are required:
- Use fume hoods, chemical-resistant gloves (nitrile/neoprene), and eye protection .
- Store in airtight containers under dry nitrogen to prevent hydrolysis .
- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- NMR Spectroscopy : ¹H NMR (δ 4.1 ppm for CH₂Cl groups) and ¹¹B NMR (for boron-containing derivatives) confirm functional group integrity .
- Chromatography : LC-MS monitors reaction progress in protein modification studies .
- Physical Properties : Melting point (51–58°C), density (1.54 g/cm³), and refractive index (1.456) validate purity .
Q. Why are nomenclature discrepancies (e.g., "this compound" vs. "bis(chloroacetic) anhydride") significant in literature searches?
IUPAC rules prioritize bis(chloroacetic) anhydride for systematic naming, but common usage retains "this compound." Misidentification risks can be mitigated by cross-referencing CAS 541-88-8 and synonyms like α,α'-dithis compound .
Advanced Research Questions
Q. How does this compound facilitate the synthesis of heterocyclic compounds (e.g., thiazolidinones) in medicinal chemistry?
It acts as a [C₂]²⁺ synthon in three-component reactions, enabling cyclocondensation with pyrazole derivatives and Knoevenagel reactions with aldehydes to form anticancer agents . Optimizing stoichiometry (e.g., 200-fold excess of anhydride) ensures monoacylation in protein C-terminal modifications .
Q. What mechanistic insights explain the selectivity of this compound in epoxy resin curing compared to other anhydrides?
this compound’s electron-withdrawing Cl groups enhance electrophilicity, accelerating epoxy ring-opening. However, slower curing kinetics (vs. methyl tetrahydrophthalic anhydride) require catalyst screening (e.g., tertiary amines) to balance reactivity and pot life .
Q. How can researchers resolve contradictory data on this compound’s physical properties (e.g., melting point variations)?
Discrepancies (e.g., 51°C vs. 54–58°C) arise from impurities or polymorphic forms. Employ DSC for thermal profiling and XRD for crystallinity analysis. Recrystallization from benzene or toluene improves purity .
Q. What strategies mitigate dichloroacetic acid formation during this compound synthesis?
Inhibitors (e.g., sulfonic acids) suppress over-chlorination. Process optimization includes:
Q. How does this compound compare to other acylating agents in peptide modification?
Its higher reactivity (vs. acetic anhydride) enables efficient acylation under mild conditions (pH 3.0, aqueous media). However, competing hydrolysis requires precise pH control and excess reagent .
Q. What emerging applications exploit this compound’s electrophilic properties?
Q. Methodological Guidance :
- Synthesis Optimization : Use DoE (Design of Experiments) to map temperature, catalyst, and stoichiometry effects .
- Safety Compliance : Align with hazard codes 8.2C/8.3A (corrosive/toxic) and consult SDS for region-specific regulations .
- Data Validation : Cross-reference spectral libraries (e.g., NIST) and replicate literature protocols to address inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
